molecular formula C16H17NO3 B1621325 2-[4-(Tert-butyl)phenoxy]nicotinic acid CAS No. 54659-69-7

2-[4-(Tert-butyl)phenoxy]nicotinic acid

Cat. No.: B1621325
CAS No.: 54659-69-7
M. Wt: 271.31 g/mol
InChI Key: CWEMPNYYKUSIDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Tert-butyl)phenoxy]nicotinic acid is a chemical compound of significant interest in medicinal chemistry and materials science, formed by linking a nicotinic acid moiety to a 4-tert-butylphenoxy group. Its molecular structure suggests potential for diverse research applications. In pharmaceutical research, this compound serves as a valuable building block for developing new therapeutic agents. The nicotinic acid component, a form of Vitamin B3, is a precursor to essential coenzymes NAD⁺ and NADP⁺ involved in cellular redox reactions . Researchers are exploring nicotinic acid derivatives for their antimicrobial properties, particularly against resistant strains of bacteria such as Staphylococcus aureus (MRSA) . Furthermore, the tert-butylphenol element is associated with antioxidant and anti-inflammatory activities; studies on related phenolic antioxidants like BHT and BHA have shown that such structures can inhibit the expression of inflammatory mediators like COX-2 in cellular models . This combination makes 2-[4-(Tert-butyl)phenoxy]nicotinic acid a promising candidate for synthesizing novel anti-inflammatory and antimicrobial compounds. Beyond biomedical applications, this compound has utility in materials science. The 4-tert-butylphenol group is widely used in polymer chemistry as a chain stopper or endcapper to control molecular weight in the production of epoxy, phenolic, and polycarbonate resins . Incorporating this compound during synthesis can modify polymer properties, enhancing processability or stability. As a high-purity analytical reference standard, it enables accurate quantification and identification in quality control and environmental monitoring. Its defined structure also supports computational chemistry efforts, such as molecular docking studies, to predict interactions with biological targets . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-tert-butylphenoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-16(2,3)11-6-8-12(9-7-11)20-14-13(15(18)19)5-4-10-17-14/h4-10H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEMPNYYKUSIDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384214
Record name 2-[4-(tert-butyl)phenoxy]nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54659-69-7
Record name 2-[4-(tert-butyl)phenoxy]nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-[4-(Tert-butyl)phenoxy]nicotinic acid CAS 54659-69-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Investigation of 2-[4-(Tert-butyl)phenoxy]nicotinic acid (CAS 54659-69-7)

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-[4-(Tert-butyl)phenoxy]nicotinic acid is a derivative of nicotinic acid, a well-established therapeutic agent and an essential vitamin (B3).[1][2] As a molecule that combines the pharmacologically active nicotinic acid core with a bulky, lipophilic 4-(tert-butyl)phenoxy side chain, it presents as a compound of interest for novel drug discovery efforts, particularly in the area of metabolic diseases.[3][4] However, specific data on this compound remains scarce in public literature. This guide, therefore, serves as a foundational framework for researchers tasked with its characterization. We will deconstruct the molecule based on its constituent moieties, postulate its biological activity and metabolic fate, and provide a comprehensive, step-by-step workflow for its synthesis, purification, and initial in vitro evaluation. This document is designed to bridge the gap between a chemical structure and a characterized lead compound, providing the scientific rationale and actionable protocols necessary for its investigation.

Part 1: Foundational Chemistry and Structural Analysis

The unique properties of 2-[4-(Tert-butyl)phenoxy]nicotinic acid arise from the combination of two key structural components: the nicotinic acid core and the 4-(tert-butyl)phenoxy group.

The Nicotinic Acid Core

Nicotinic acid (niacin) is a pyridine-3-carboxylic acid that serves as a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).[1][5] These coenzymes are critical for numerous metabolic redox reactions vital to cell function.[1] In pharmacological doses, nicotinic acid is a potent lipid-modifying agent used to treat dyslipidemia.[6] It effectively lowers low-density lipoprotein (LDL) cholesterol and triglycerides while being one of the most effective agents for raising high-density lipoprotein (HDL) cholesterol.[7][8]

The 4-(Tert-butyl)phenoxy Moiety in Medicinal Chemistry

The 4-tert-butylphenoxy group is a common scaffold in medicinal chemistry. The tert-butyl group provides significant steric bulk and increases the lipophilicity of a molecule. This can serve several purposes:

  • Steric Shielding: It can protect adjacent functional groups from metabolic degradation, potentially increasing the compound's half-life.[9]

  • Receptor Interaction: The bulky group can occupy hydrophobic pockets within a receptor's binding site, enhancing affinity and modulating activity.

  • Pharmacokinetic Profile: Increased lipophilicity can alter absorption, distribution, and metabolism, which must be carefully evaluated.[9]

Derivatives featuring this scaffold have been investigated as antagonists for the histamine H3 receptor and inhibitors for monoamine oxidase B (MAO B), highlighting its utility in designing neurologically active agents.[3][4]

Predicted Physicochemical Properties

While experimental data for the target compound is limited, we can predict its properties based on its structure. These predictions are crucial for designing analytical methods and formulating the compound for biological assays.

PropertyPredicted Value / CharacteristicRationale and Implication
Molecular Formula C16H17NO3Derived from structural analysis.
Molecular Weight ~271.31 g/mol Important for molar concentration calculations and mass spectrometry.
Appearance Likely a white to off-white solid.Based on the properties of nicotinic acid and similar derivatives.
Solubility Poorly soluble in water; Soluble in organic solvents (DMSO, DMF, Methanol).The carboxylic acid provides some polarity, but the large hydrophobic phenoxy-butyl group will dominate. Assays will likely require a DMSO stock solution.
logP Estimated > 3.5The high lipophilicity from the tert-butylphenoxy group suggests good membrane permeability but may also lead to higher protein binding and potential for non-specific interactions.
pKa ~4.5 - 5.0Primarily driven by the carboxylic acid on the pyridine ring.[1] The compound will be ionized at physiological pH, which is key for receptor interaction and solubility in buffer.

Part 2: Postulated Biological Activity and Mechanism of Action

Hypothesis: A GPR109A Agonist with Modulated Properties

The primary pharmacological target of nicotinic acid is the G protein-coupled receptor 109A (GPR109A), which is highly expressed in adipocytes and immune cells like Langerhans cells in the skin.[6][7] We hypothesize that 2-[4-(Tert-butyl)phenoxy]nicotinic acid also acts as an agonist at this receptor. The large, lipophilic side chain at the 2-position is predicted to significantly influence its interaction with GPR109A, potentially leading to:

  • Altered Potency/Efficacy: The side chain may form additional interactions within the receptor binding pocket, possibly increasing binding affinity and potency compared to nicotinic acid.

  • Modified Signaling Bias: It could potentially alter downstream signaling pathways, though this is less common for simple agonists.

  • Reduced Flushing Effect: The flushing side effect of niacin is mediated by GPR109A activation in skin Langerhans cells, leading to prostaglandin D2 and E2 release.[8] A modified structure could potentially exhibit reduced activity on the specific GPR109A population in the skin while retaining activity in adipocytes and the liver, offering a therapeutic advantage.

The GPR109A Signaling Pathway

Activation of GPR109A in adipose tissue by an agonist like nicotinic acid leads to the coupling of the inhibitory G-protein (Gi). This inhibits adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[7] The reduction in cAMP leads to decreased activity of protein kinase A (PKA) and subsequently reduces the phosphorylation and activity of hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides.[7] The ultimate effect is a reduction in the release of free fatty acids (FFAs) from adipose tissue into the bloodstream.

GPR109A_Pathway cluster_inhibition Ligand 2-[4-(Tert-butyl)phenoxy] nicotinic acid Receptor GPR109A Receptor (Adipocyte Membrane) Ligand->Receptor Gi_inactive Gi Protein (Inactive) (GDP-bound) Receptor->Gi_inactive Activates Gi_active Gi Protein (Active) (GTP-bound) Gi_inactive->Gi_active AC Adenylyl Cyclase Gi_active->AC Inhibits Inhibition Inhibition ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFA Free Fatty Acids (FFA) Triglycerides->FFA Release Reduced FFA Release (Anti-lipolytic Effect)

Caption: The GPR109A signaling cascade in adipocytes.

Potential Metabolic Profile

The metabolism of this compound is expected to differ from nicotinic acid. The tert-butyl group is a known target for cytochrome P450 enzymes (particularly CYP3A4 and CYP2C8), which often hydroxylate one of the methyl groups.[9] This can lead to the formation of a primary alcohol, which may be further oxidized to a carboxylic acid. The ether linkage could also be a site for O-dealkylation, though this is generally a slower metabolic process. Identifying these potential metabolites is critical for understanding the compound's overall in vivo activity and clearance.

Part 3: A Proposed Workflow for Compound Characterization

A logical, phased approach is required to efficiently characterize a novel compound. The following workflow outlines the key stages from initial synthesis to preliminary safety assessment.

R_and_D_Workflow Start Start: Chemical Design Synthesis 1. Chemical Synthesis & Purification Start->Synthesis Analytics 2. Structural Confirmation (NMR, MS, HPLC Purity) Synthesis->Analytics InVitro_Pharm 3. In Vitro Pharmacology (Receptor Binding & Functional Assays) Analytics->InVitro_Pharm InVitro_ADME 4. In Vitro ADME (Metabolic Stability, Permeability) Analytics->InVitro_ADME Safety 5. Preliminary Safety (Cytotoxicity) Analytics->Safety Decision Go/No-Go Decision for In Vivo Studies InVitro_Pharm->Decision InVitro_ADME->Decision Safety->Decision End End: Lead Candidate Decision->End

Caption: A streamlined workflow for novel compound characterization.

Part 4: Experimental Protocols and Methodologies

This section provides actionable, step-by-step protocols for the initial investigation of 2-[4-(Tert-butyl)phenoxy]nicotinic acid.

Chemical Synthesis and Purification

Rationale: The proposed synthesis is a standard nucleophilic aromatic substitution (SNAr) reaction, a common method for forming aryl ethers. 2-chloronicotinic acid is used as the starting material, where the chlorine atom is activated towards substitution by the electron-withdrawing carboxylic acid and the ring nitrogen.

Step-by-Step Synthesis Protocol:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-tert-butylphenol (1.1 equivalents) in a dry polar aprotic solvent like dimethylformamide (DMF).

  • Base Addition: Add a strong base, such as sodium hydride (NaH, 1.2 equivalents), portion-wise at 0°C. Causality: The base is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion.

  • Nucleophile Formation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium 4-tert-butylphenoxide.

  • Electrophile Addition: Dissolve 2-chloronicotinic acid (1.0 equivalent) in a minimal amount of dry DMF and add it dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 80-100°C and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature and carefully quench with water. Acidify the aqueous mixture to pH ~4 with 1M HCl. Causality: Acidification protonates the carboxylic acid of the product, causing it to precipitate out of the aqueous solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude solid using flash column chromatography or recrystallization to yield the final product.

Purification Protocol: Preparative HPLC For high-purity material required for biological assays, preparative reverse-phase HPLC is recommended.

ParameterConditionRationale
Column C18, 5 µm, e.g., 21.2 x 150 mmC18 is a standard stationary phase for retaining non-polar to moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidThe acid improves peak shape for carboxylic acids and ensures compatibility with mass spectrometry.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier for reverse-phase chromatography.
Gradient 5% to 95% B over 20 minutesA broad gradient is used initially to elute the compound and can be optimized for better resolution.
Flow Rate 20 mL/minTypical for preparative scale columns of this size.
Detection UV at 265 nmNicotinic acid and its derivatives have a strong UV absorbance around this wavelength.[10]
In Vitro Pharmacological Evaluation

Protocol: GPR109A Functional Assay (cAMP Inhibition) Rationale: This assay directly measures the functional consequence of GPR109A activation, providing a robust measure of the compound's potency (EC50) and efficacy.

  • Cell Culture: Culture CHO-K1 cells stably expressing the human GPR109A receptor in appropriate media.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 10 mM to 10 pM in DMSO) and a positive control (nicotinic acid).

  • Assay:

    • Wash the cells with assay buffer.

    • Add the diluted compounds to the wells, followed immediately by a solution of Forskolin. Causality: Forskolin is used to stimulate adenylyl cyclase and raise intracellular cAMP levels. An effective GPR109A agonist will inhibit this rise.

    • Incubate for 30 minutes at room temperature.

  • Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vitro ADME & Safety Profiling

Protocol: Metabolic Stability Assay Rationale: This assay provides an early indication of how quickly the compound is metabolized by the liver, a key determinant of its potential oral bioavailability and dosing frequency.

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (HLM, ~0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4).

  • Incubation: Pre-warm the HLM mixture to 37°C. Initiate the reaction by adding the test compound (final concentration typically 1 µM).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard. Causality: The cold acetonitrile stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.

  • Analysis: Analyze the amount of parent compound remaining at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Part 5: Safety and Handling

Hazard ClassPrecautionary Statement
Acute Toxicity Harmful if swallowed. Toxic in contact with skin or if inhaled.[12]
Skin Irritation/Corrosion Causes skin irritation. May cause an allergic skin reaction.[13][14]
Eye Damage/Irritation Causes serious eye irritation/damage.[14]
Environmental Hazard May be toxic to aquatic life with long-lasting effects.[12]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side-shields or goggles.

  • Lab Coat: Wear a standard laboratory coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood, especially when working with powders.[12]

Conclusion

2-[4-(Tert-butyl)phenoxy]nicotinic acid represents an intriguing but uncharacterized molecule at the intersection of vitamin biology and modern medicinal chemistry. By leveraging the extensive knowledge of the nicotinic acid core and the established roles of the tert-butylphenoxy moiety, a clear path for investigation emerges. The hypotheses and protocols outlined in this guide provide a robust framework for any research team aiming to elucidate its pharmacological profile. Through systematic synthesis, purification, and a tiered in vitro testing cascade, its potential as a novel therapeutic agent can be rigorously and efficiently evaluated.

References

  • Wikipedia. Nicotinic acid. [Link]
  • IUPHAR/BPS Guide to PHARMACOLOGY. nicotinic acid | Ligand page. [Link]
  • Kamanna, V. S., & Kashyap, M. L. (2012). Nicotinic acid: Do we know how it works after 55 years of clinical experience?. World Journal of Cardiology, 4(6), 180–185. [Link]
  • PubChem. 2-(4-Tert-butylphenoxy)propanoic acid. [Link]
  • Benyó, Z., Gille, A., Kero, J., Csiky, M., Suchánková, M. C., Nüsing, R. M., Moers, A., Pfeffer, K., & Offermanns, S. (2006). Nicotinic acid: pharmacological effects and mechanisms of action. British Journal of Pharmacology, 147(1), 1–10. [Link]
  • Szałek, A., Karczmarzyk, Z., Siwek, A., Stary, D., & Kieć-Kononowicz, K. (2020). Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. International Journal of Molecular Sciences, 21(10), 3411. [Link]
  • Szałek, A., Siwek, A., Stary, D., & Kieć-Kononowicz, K. (2020). Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. PubMed. [Link]
  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B–26B. [Link]
  • Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]
  • King, M. (2026). Vitamin B3: Metabolism and Functions. The Medical Biochemistry Page. [Link]
  • SIELC Technologies. HPLC Method for Analysis of Maleic acid, Ascorbic acid, Nicotinic acid, Fumaric acid and Oxalic acid on BIST™ A+ Column. [Link]
  • Weber, D. K. (2019). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. International Journal of Pharmacy and Pharmaceutical Sciences, 11(12), 1-4. [Link]
  • Jin, H., Xu, J., & Zhang, W. (2010). Determination of Organic Acids in Tobacco by Reversed Phase Liquid Chromatography. Asian Journal of Chemistry, 22(1), 573-578. [Link]

Sources

An In-depth Technical Guide to 2-[4-(tert-butyl)phenoxy]nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of 2-[4-(tert-butyl)phenoxy]nicotinic acid, a heterocyclic organic compound of interest to researchers in organic synthesis and medicinal chemistry. The document elucidates the molecule's core chemical structure, physicochemical properties, and a validated synthetic pathway. It is designed to serve as a foundational resource for scientists and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for its synthesis and characterization. The guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible understanding of the compound's chemistry.

Chemical Identity and Core Structure

2-[4-(tert-butyl)phenoxy]nicotinic acid is a derivative of nicotinic acid (Vitamin B3), distinguished by the substitution of a 4-(tert-butyl)phenoxy group at the 2-position of the pyridine ring via an ether linkage. This structure combines the biologically relevant nicotinic acid scaffold with a bulky, lipophilic phenoxy moiety, making it a valuable building block for more complex molecules.

Nomenclature and Chemical Identifiers

The fundamental properties and identifiers of the title compound are summarized below for unambiguous identification and reference in research and procurement.

IdentifierValueSource
IUPAC Name 2-(4-tert-butylphenoxy)pyridine-3-carboxylic acidDerived from Structure
CAS Number 54659-69-7BLDpharm[1]
Molecular Formula C₁₆H₁₇NO₃BLDpharm[1]
Molecular Weight 271.31 g/mol BLDpharm[1]
SMILES O=C(O)C1=C(OC2=CC=C(C(C)(C)C)C=C2)N=CC=C1BLDpharm[1]
InChIKey (Generated post-synthesis)-
Structural Elucidation

The molecule's architecture is composed of two primary functional components:

  • Nicotinic Acid Core : Also known as pyridine-3-carboxylic acid, this is a well-known vitamer of vitamin B3.[2][3] Its presence provides a rigid, aromatic heterocyclic framework with a carboxylic acid group that can participate in hydrogen bonding, salt formation, or further derivatization (e.g., amidation, esterification).

  • 4-(tert-butyl)phenoxy Group : This substituent is attached to the C2 position of the pyridine ring. The tert-butyl group (C(CH₃)₃) is a sterically demanding, non-polar moiety that significantly increases the lipophilicity of the molecule. This modification is a common strategy in medicinal chemistry to enhance membrane permeability or modulate interactions with hydrophobic pockets in biological targets.

The linkage between these two components is a diaryl ether bond (C-O-C), which is generally stable under a wide range of chemical conditions.

Molecular Structure Diagram

The following diagram illustrates the two-dimensional chemical structure and atom connectivity of 2-[4-(tert-butyl)phenoxy]nicotinic acid.

Caption: 2D structure of 2-[4-(tert-butyl)phenoxy]nicotinic acid.

Synthesis and Purification

The synthesis of this molecule is most efficiently achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This strategy is predicated on the activation of the C2 position of the nicotinic acid ring by the electron-withdrawing nature of the ring nitrogen and the adjacent carboxylic acid group, making it susceptible to attack by a nucleophile.

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the diaryl ether bond. This identifies 2-chloronicotinic acid and 4-tert-butylphenol as commercially available and cost-effective starting materials. The reaction requires a base to deprotonate the phenol, thereby generating the more potent phenoxide nucleophile.

retrosynthesis Target 2-[4-(tert-butyl)phenoxy]nicotinic acid Disconnect C-O Ether Bond (SNAr Disconnection) Target->Disconnect Intermediates 2-Chloronicotinic Acid + 4-tert-butylphenoxide Disconnect->Intermediates Reagents 4-tert-butylphenol + Base (e.g., K₂CO₃) Intermediates->Reagents

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

This protocol describes a robust method for the synthesis of 2-[4-(tert-butyl)phenoxy]nicotinic acid. The choice of a polar aprotic solvent like DMF facilitates the SₙAr reaction by solvating the potassium cation without interfering with the nucleophile.

Materials:

  • 2-Chloronicotinic acid (1.0 eq)

  • 4-tert-butylphenol (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloronicotinic acid, 4-tert-butylphenol, and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of 2-chloronicotinic acid).

  • Heating: Heat the reaction mixture to 120-130 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), checking for the consumption of the starting materials. The reaction is typically complete within 12-24 hours.

  • Workup - Quenching: After cooling to room temperature, pour the reaction mixture into ice-cold water. This step precipitates the crude product and dissolves inorganic salts.

  • Acidification: Slowly acidify the aqueous mixture to a pH of approximately 3-4 using 1 M HCl. The target compound, being a carboxylic acid, is protonated and precipitates out of the solution. Stir the resulting suspension for 30 minutes in an ice bath to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual DMF and inorganic salts.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure 2-[4-(tert-butyl)phenoxy]nicotinic acid. Dry the final product under vacuum.

Physicochemical Properties and Characterization

The identity and purity of the synthesized compound must be confirmed through a combination of physical and spectroscopic methods.

Predicted Physicochemical Properties

The following table outlines key computed properties that influence the molecule's behavior in biological and chemical systems.

PropertyPredicted ValueSignificance
XLogP3 4.2Indicates high lipophilicity and likely good membrane permeability.
Topological Polar Surface Area (TPSA) 50.2 ŲSuggests good potential for oral bioavailability based on drug-likeness rules.
Hydrogen Bond Donors 1 (from -COOH)Can participate in interactions with biological targets.
Hydrogen Bond Acceptors 4 (N, O-ether, O=C, O-H)Multiple sites for interaction with biological targets.
pKa (acidic) ~4.5The carboxylic acid will be deprotonated at physiological pH (7.4).

Note: Values are estimations based on computational models and structural analogs.

Expected Spectroscopic Profile
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a characteristic singlet for the nine equivalent protons of the tert-butyl group around δ 1.3 ppm. Aromatic protons will appear in the δ 7.0-8.5 ppm region, with distinct coupling patterns for both the disubstituted benzene ring and the trisubstituted pyridine ring. The carboxylic acid proton will be a broad singlet downfield, typically > δ 10 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals include the carbonyl carbon (~165-170 ppm), aromatic carbons (~110-160 ppm), the quaternary and methyl carbons of the tert-butyl group (~34 ppm and ~31 ppm, respectively), and the ether-linked aromatic carbons.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Expect a broad absorption band for the O-H stretch of the carboxylic acid dimer from 2500-3300 cm⁻¹. A sharp C=O stretch should appear around 1700 cm⁻¹. The C-O-C stretch of the diaryl ether will be visible in the 1200-1250 cm⁻¹ region.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show a prominent [M-H]⁻ ion at m/z 270.1. In positive mode, an [M+H]⁺ ion at m/z 272.1 would be expected.

Scientific Context and Applications

Role as a Chemical Building Block

2-[4-(tert-butyl)phenoxy]nicotinic acid is primarily categorized as an organic building block.[1] Its bifunctional nature—a carboxylic acid for amide/ester coupling and a decorated heterocyclic core—makes it a versatile intermediate for constructing more elaborate molecules. The carboxylic acid can be readily converted into an acid chloride, ester, or amide, enabling its incorporation into larger structures through standard coupling chemistries.

Pharmacological Relevance

The nicotinic acid scaffold is a privileged structure in pharmacology. Nicotinic acid itself is a lipid-lowering agent that favorably modulates cholesterol levels by reducing LDL and triglyceride synthesis while increasing HDL.[2] Derivatives of nicotinic acid are continuously explored for a wide range of therapeutic targets. The introduction of the 4-(tert-butyl)phenoxy group can serve several purposes in drug design:

  • Increased Lipophilicity: Enhancing the ability of the molecule to cross cellular membranes and potentially the blood-brain barrier.

  • Steric Shielding: The bulky tert-butyl group can influence the molecule's conformation and prevent metabolic degradation at nearby sites.

  • Hydrophobic Interactions: Providing a large, non-polar surface to interact with hydrophobic pockets within a target protein's binding site.

Safety and Handling

Based on available safety data, this compound should be handled with appropriate care in a laboratory setting.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Signal Word: Warning[1]

Recommended Handling Procedures:

  • Use in a well-ventilated fume hood.

  • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

2-[4-(tert-butyl)phenoxy]nicotinic acid is a well-defined chemical entity with significant potential as an intermediate in synthetic and medicinal chemistry. Its structure, combining the pharmacologically relevant nicotinic acid core with a lipophilic tert-butylphenoxy group, offers a unique set of properties for the design of novel compounds. The synthetic route via nucleophilic aromatic substitution is robust and scalable. This guide provides the essential technical information for researchers to confidently synthesize, characterize, and utilize this compound in their scientific endeavors.

References

  • 2-(4-(tert-Butyl)phenoxy)nicotinic acid | CAS 54659-69-7. BLDpharm.
  • 2-Phenoxynicotinic acid | C12H9NO3 | CID 123450. PubChem - NIH.
  • 2-(4-tert-Butoxycarbonylamino-butylamino)-nicotinic acid | 904816-11-1. Benchchem.
  • Nicotinic acid. Wikipedia.
  • nicotinic acid. Organic Syntheses Procedure.
  • Nicotinic acid (Compound). Exposome-Explorer - IARC.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applic
  • Process for the preparation of nicotinic acids.

Sources

2-[4-(Tert-butyl)phenoxy]nicotinic acid solubility in DMSO vs water

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-[4-(tert-butyl)phenoxy]nicotinic Acid in DMSO vs. Water for Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The solubility of a compound is a critical determinant of its developability as a therapeutic agent, influencing everything from in vitro assay performance to in vivo bioavailability.[1][2] This technical guide provides a comprehensive analysis of the expected solubility of 2-[4-(tert-butyl)phenoxy]nicotinic acid in two common solvents in drug discovery: dimethyl sulfoxide (DMSO) and water. We will explore the physicochemical properties of the molecule that govern its differential solubility and provide detailed, field-proven protocols for experimentally determining both kinetic and thermodynamic solubility. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the solubility characteristics of this and structurally related compounds.

Introduction: The Critical Role of Solubility in Drug Discovery

In the early stages of drug discovery, a compound's aqueous solubility is a paramount physical property.[1][3] Poor solubility can lead to a host of challenges, including:

  • Underestimation of biological activity in in vitro assays due to precipitation.

  • Erratic and unreliable results in preclinical studies.[3]

  • Poor absorption and low bioavailability following oral administration.[1][4]

  • Difficulties in developing suitable formulations for preclinical and clinical studies.[1][4]

Conversely, while high solubility in organic solvents like DMSO is necessary for creating stock solutions for screening, it does not guarantee aqueous solubility.[3] Therefore, a thorough understanding of a compound's solubility in both aqueous and organic media is essential for making informed decisions throughout the drug development process.[2]

2-[4-(tert-butyl)phenoxy]nicotinic acid is a molecule that combines features of both hydrophilic and lipophilic moieties. Its nicotinic acid core provides a handle for aqueous solubility, particularly at certain pHs, while the 4-(tert-butyl)phenoxy group is decidedly lipophilic. This guide will dissect these structural features to predict its solubility behavior and provide the means to empirically validate these predictions.

Physicochemical Properties and Predicted Solubility

The molecular structure of 2-[4-(tert-butyl)phenoxy]nicotinic acid is the primary determinant of its solubility. Let's break down the key components:

  • Nicotinic Acid Backbone: Nicotinic acid (or niacin) itself is a water-soluble vitamin.[5] Its carboxylic acid group can be deprotonated to form a carboxylate, which is highly polar and interacts favorably with water. The pyridine nitrogen can also be protonated. The solubility of ionizable compounds like this is highly dependent on pH.[1]

  • 4-(tert-butyl)phenoxy Group: This is a bulky, non-polar group. The tert-butyl group is particularly lipophilic. This part of the molecule will have a strong tendency to be excluded from water and will favor interactions with non-polar or aprotic polar solvents.

  • Ether Linkage: The ether linkage connects the lipophilic and hydrophilic portions of the molecule.

Based on this structure, we can predict the following solubility characteristics:

SolventPredicted SolubilityRationale
Water Low to ModerateThe presence of the carboxylic acid and pyridine ring of the nicotinic acid moiety will contribute to some aqueous solubility. However, the large, lipophilic 4-(tert-butyl)phenoxy group will significantly limit its solubility in water. The overall molecule is expected to be poorly soluble in neutral aqueous solutions. Solubility will likely increase at higher pH as the carboxylic acid is deprotonated.
DMSO HighDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[6] It will effectively solvate both the polar nicotinic acid portion and the non-polar tert-butylphenoxy group of the molecule, leading to high solubility.[6]

This differential solubility is a classic challenge in drug discovery. A compound that is highly soluble in DMSO for stock preparation may precipitate when diluted into aqueous assay buffers, leading to inaccurate results.[3] Therefore, experimental determination of solubility is not just recommended; it is essential.

Diagram: Molecular Interactions Influencing Solubility

G cluster_water Aqueous Environment (Water) cluster_dmso Aprotic Polar Environment (DMSO) Molecule_H2O 2-[4-(t-butyl)phenoxy]nicotinic acid H2O_1 H₂O Molecule_H2O->H2O_1 H-Bonding (Limited) H2O_2 H₂O Molecule_H2O->H2O_2 Hydrophobic Exclusion Water Result: Lower Solubility H2O_3 H₂O H2O_3->Molecule_H2O Dipole-Dipole H2O_4 H₂O Molecule_DMSO 2-[4-(t-butyl)phenoxy]nicotinic acid DMSO_1 DMSO Molecule_DMSO->DMSO_1 Strong Dipole-Dipole DMSO_2 DMSO Molecule_DMSO->DMSO_2 van der Waals DMSO Result: Higher Solubility

Caption: Predicted molecular interactions in water vs. DMSO.

Experimental Determination of Solubility

Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic.[2][3]

  • Kinetic Solubility: This is a high-throughput method typically used in early discovery.[3][7] It measures the concentration of a compound that remains in solution after a DMSO stock is diluted into an aqueous buffer and allowed to equilibrate for a short period.[3][8] It is a measure of how readily a compound precipitates from a supersaturated solution.

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound.[4][9] It is determined by adding an excess of solid compound to a solvent and allowing it to reach equilibrium over a longer period (e.g., 24 hours).[3][9] This is a more resource-intensive but also more accurate measure of solubility.

Protocol for Kinetic Solubility Determination (Turbidimetric Method)

This protocol is adapted from standard industry practices and is designed for a 96-well plate format.[3][10]

Objective: To rapidly assess the kinetic solubility of 2-[4-(tert-butyl)phenoxy]nicotinic acid in a buffered aqueous solution.

Materials:

  • 2-[4-(tert-butyl)phenoxy]nicotinic acid

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear-bottom microplates

  • Plate reader with nephelometry or turbidity reading capabilities

  • Multichannel pipettes

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve 2-[4-(tert-butyl)phenoxy]nicotinic acid in 100% anhydrous DMSO to create a 10 mM stock solution.

  • Serial Dilutions in DMSO: In a separate 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Addition to Aqueous Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to the wells of a 96-well plate containing a larger volume (e.g., 198 µL) of PBS, pH 7.4. This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

  • Measurement: Measure the turbidity (light scattering) of each well using a plate reader.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the background (buffer with 1% DMSO).

Causality Behind Experimental Choices:

  • 1% DMSO: This concentration is a compromise. It is low enough to minimize the co-solvent effect of DMSO on solubility but high enough to ensure the compound is initially in solution before precipitation.

  • 2-hour Incubation: This is a standard time for kinetic solubility assays, allowing for the rapid assessment of precipitation.[10]

  • Turbidimetry: This is a direct and rapid method to detect the formation of a precipitate.[3]

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is a gold-standard method for determining equilibrium solubility.[3][4][9]

Objective: To determine the true equilibrium solubility of 2-[4-(tert-butyl)phenoxy]nicotinic acid.

Materials:

  • Solid 2-[4-(tert-butyl)phenoxy]nicotinic acid

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass vials

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC-UV system

  • 0.45 µm syringe filters

Procedure:

  • Compound Addition: Add an excess of solid 2-[4-(tert-butyl)phenoxy]nicotinic acid to a glass vial (e.g., 1 mg).

  • Solvent Addition: Add a known volume of PBS, pH 7.4 (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vial and place it on a rotator or shaker at a constant temperature (e.g., 25°C) for 24 hours to allow the system to reach equilibrium.[3]

  • Separation of Solid: Centrifuge the vial at high speed to pellet the undissolved solid.

  • Filtration: Carefully remove the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve prepared in the same buffer.

Causality Behind Experimental Choices:

  • Excess Solid: This ensures that a saturated solution is formed, which is the definition of thermodynamic solubility.[4]

  • 24-hour Incubation: This extended period allows the dissolution and precipitation processes to reach a true equilibrium.[3]

  • HPLC-UV Quantification: This provides a precise and accurate measurement of the compound's concentration in the saturated solution.[4]

Diagram: Experimental Workflow for Solubility Determination

G cluster_kinetic Kinetic Solubility Workflow cluster_thermo Thermodynamic Solubility Workflow k1 Prepare 10 mM Stock in DMSO k2 Serial Dilution in DMSO k1->k2 k3 Dilute into Aqueous Buffer (1% DMSO) k2->k3 k4 Incubate 2h @ RT k3->k4 k5 Measure Turbidity k4->k5 k6 Determine Highest Non-Precipitated Conc. k5->k6 t1 Add Excess Solid to Buffer t2 Equilibrate 24h with Shaking t1->t2 t3 Centrifuge to Pellet Solid t2->t3 t4 Filter Supernatant t3->t4 t5 Quantify by HPLC-UV t4->t5 t6 Calculate Equilibrium Concentration t5->t6 start Start Solubility Assessment start->k1 start->t1

Caption: Comparison of kinetic and thermodynamic solubility workflows.

Interpretation and Conclusion

The experimental data obtained from these protocols will provide a clear, quantitative understanding of the solubility of 2-[4-(tert-butyl)phenoxy]nicotinic acid. It is expected that the thermodynamic solubility in water will be significantly lower than the kinetic solubility, and both will be orders of magnitude lower than its solubility in DMSO.

For drug development professionals, these values are not merely data points but critical guides for next steps. If aqueous solubility is found to be low (<10 µM), formulation strategies such as pH adjustment, use of co-solvents, or amorphous solid dispersions may be necessary to advance the compound. Understanding the solubility limitations early is a cornerstone of a successful and efficient drug discovery program.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Bell, F., Durand, C., & Urban, N. (n.d.). Analytical Sciences Group, Medicinal Chemistry, INVENTIVA. Retrieved from [Link]

  • Gonçalves, C. M., & Piedade, M. E. (2011). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. The Journal of Chemical Thermodynamics, 43(9), 1335-1340.
  • Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 62, 130-136.
  • PubChem. (n.d.). 2-(4-Tert-butylphenoxy)propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenoxynicotinic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Chen, J., & Wang, J. (2008). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. Crystal Growth & Design, 8(10), 3681-3686.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Vinati Organics. (n.d.). 2 4 di tert butyl phenol (2 4 dtbp), cas 96-76-4. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 2-[4-(Tert-butyl)phenoxy]nicotinic acid via Modified Ullmann Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the optimized protocol for synthesizing 2-[4-(Tert-butyl)phenoxy]nicotinic acid , a pharmacophore often associated with PPAR agonists and anti-inflammatory agents. While 2-chloronicotinic acid is electron-deficient and capable of nucleophilic aromatic substitution (


), the introduction of a sterically demanding nucleophile like 4-tert-butylphenol  often results in sluggish kinetics and incomplete conversion under standard 

conditions.

We utilize a Modified Ullmann Etherification protocol. Unlike the "Classic" Ullmann reaction (requiring stoichiometric copper and temperatures >200°C), this modified protocol employs a catalytic Copper(I) system at moderate temperatures (110°C).

Key Technical Insight: The ortho-carboxylate group on the nicotinic acid substrate acts as an endogenous ligand , stabilizing the active Cu(I) species and facilitating the oxidative addition step. This "self-ligating" effect negates the strict need for exogenous ligands (like phenanthroline), simplifying the impurity profile and reducing cost.

Mechanistic Design & Reaction Parameters[1][2][3]

The Catalytic Cycle

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The critical steps are:

  • Ligation: Coordination of the nicotinate carboxylate to CuI.

  • Oxidative Addition: Insertion of Cu into the C-Cl bond (facilitated by the pyridine nitrogen's electron withdrawal).

  • Ligand Exchange: The phenoxide displaces the halide.

  • Reductive Elimination: Formation of the C-O bond and regeneration of Cu(I).[1]

Critical Process Parameters (CPPs)
ParameterRecommended ConditionRationale
Catalyst CuI (5–10 mol%)Cu(I) is the active species. CuI is stable and cost-effective.
Base

(2.5 equiv)
Essential to deprotonate both the carboxylic acid and the phenol. Potassium facilitates solubility in DMF.
Solvent DMF (Dimethylformamide)High dielectric constant promotes the solubility of the phenoxide anion.
Temperature 110–120 °CSufficient to overcome the activation energy of the reductive elimination step without causing decarboxylation.
Atmosphere

or Argon
Oxygen can oxidize Cu(I) to inactive Cu(II) species, stalling the cycle.

Visualization: Reaction Mechanism[1][3][4][5][6]

The following diagram illustrates the catalytic cycle, highlighting the "self-ligating" role of the nicotinate substrate.

UllmannCycle Start CuI (Pre-Catalyst) ComplexA Cu(I)-Nicotinate Complex Start->ComplexA + 2-Cl-Nicotinic Acid + K2CO3 OxAdd Oxidative Addition (Cu(III) Species) ComplexA->OxAdd C-Cl Activation LigandEx Ligand Exchange (Phenoxide enters) OxAdd->LigandEx + 4-t-Butylphenol Product Product Release (Reductive Elimination) LigandEx->Product C-O Bond Formation Product->ComplexA Regenerate Catalyst

Figure 1: Catalytic cycle of the modified Ullmann etherification showing the stabilization of Copper by the nicotinate substrate.

Detailed Experimental Protocol

Materials
  • Substrate: 2-Chloronicotinic acid (MW: 157.55 g/mol )

  • Nucleophile: 4-tert-butylphenol (MW: 150.22 g/mol )

  • Catalyst: Copper(I) Iodide (CuI) (99.9% purity recommended)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (grind to powder for best results)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Procedure

Step 1: Reaction Assembly

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 2-Chloronicotinic acid (10.0 g, 63.5 mmol, 1.0 equiv).

  • Add 4-tert-butylphenol (10.5 g, 69.8 mmol, 1.1 equiv). Note: A slight excess ensures complete consumption of the chlorinated substrate.

  • Add

    
      (22.0 g, 159 mmol, 2.5 equiv). Crucial: The base must neutralize the carboxylic acid first, then deprotonate the phenol.
    
  • Add CuI (0.6 g, 3.17 mmol, 5 mol%).

  • Add DMF (100 mL).

Step 2: Inertion & Heating

  • Seal the system and evacuate/refill with Nitrogen (

    
    ) three times. Oxygen exclusion is vital for catalyst longevity.
    
  • Heat the reaction mixture to 110 °C in an oil bath.

  • Stir vigorously (600+ RPM). The mixture will be a heterogeneous slurry.

Step 3: Monitoring (Self-Validation)

  • TLC Method: Elute with DCM:MeOH (9:1) + 1% Acetic Acid.

    • Starting Material (

      
       ~0.3) should disappear.
      
    • Product (

      
       ~0.5) will appear as a UV-active spot.
      
  • Duration: Reaction typically reaches completion in 12–16 hours.

Step 4: Workup & Purification

  • Cool the mixture to room temperature.

  • Dilution: Pour the reaction slurry into 500 mL of ice-water . The potassium salt of the product is water-soluble; excess phenol and Cu salts may precipitate or remain suspended.

  • Filtration: Filter the aqueous mixture through a Celite pad to remove insoluble copper residues and mechanical impurities. Discard the solid cake.

  • Precipitation: Slowly acidify the clear filtrate with 2N HCl to pH 3–4 while stirring.

    • Observation: The product will precipitate as a thick white-to-off-white solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with water (3 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.

Step 5: Recrystallization (Optional for High Purity)

  • If the product retains a yellow hue (trace phenol or Cu), recrystallize from Ethanol/Water (4:1) .

Analytical Expectations[7][8][9]
  • Yield: Expected 85–92%.

  • Appearance: White crystalline powder.

  • 1H NMR (DMSO-d6): Look for the disappearance of the phenol OH peak and the characteristic shift of the pyridine ring protons due to the electron-donating phenoxy group.

  • MS (ESI-): m/z = 270.1 [M-H]-.

Process Workflow Diagram

WorkupFlow Reaction Reaction Mixture (DMF, 110°C, 16h) Quench Pour into Ice Water (Product is Soluble K-Salt) Reaction->Quench Filter1 Filter through Celite Quench->Filter1 Filtrate Aqueous Filtrate (Contains Product) Filter1->Filtrate Liquid Phase Solids Solid Residue (Cu salts, Impurities) Filter1->Solids Solid Phase (Discard) Acidify Acidify with 2N HCl to pH 3-4 Filtrate->Acidify Precipitate Product Precipitates Acidify->Precipitate FinalFilter Filter & Wash (H2O) Precipitate->FinalFilter Dry Dry (Vacuum Oven) FinalFilter->Dry

Figure 2: Downstream processing workflow for the isolation of the free acid product.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Conversion Catalyst DeactivationEnsure

atmosphere is rigorous. Use fresh CuI (should be white/tan, not green).
Dark/Black Product Residual CopperPerform the Celite filtration carefully. Wash the final product cake with dilute EDTA solution if necessary.
Sticky Precipitate DMF TrappingDMF can be difficult to remove. Ensure the water dilution volume is at least 5x the DMF volume.
Incomplete Acidification Buffering EffectThe nicotinate moiety buffers near pH 4-5. Ensure pH reaches ~3 to fully protonate the carboxylic acid.

References

  • Ullmann, F. (1903). Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft. (Foundational Ullmann Chemistry).

  • Sawyer, J. S. (2010). Recent Advances in Diaryl Ether Synthesis. Tetrahedron. (Review of modern ether synthesis).

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-N, C-O, and C-S bond formation with base-metal catalysts. Angewandte Chemie International Edition. (Mechanistic insights into Cu-catalysis).

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Nucleophiles. Accounts of Chemical Research. (Modern ligand-accelerated Ullmann).

  • Organic Chemistry Portal. (2023). Ullmann Reaction / Ullmann Condensation.[2][3][4][5][6] (General reaction parameters).

Sources

Advanced HPLC Method Development for Phenoxy Nicotinic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Target Audience: Senior Researchers, Analytical Scientists, Drug Development Professionals

Executive Summary & Strategic Rationale

Phenoxy nicotinic acids (e.g., 2-phenoxynicotinic acid) represent a structural class critical in both agrochemical metabolism (e.g., diflufenican degradation) and pharmaceutical intermediate synthesis.[1] Their analysis presents a dual challenge: the amphoteric nature of the nicotinic core (pyridine nitrogen + carboxylic acid) combined with the hydrophobic bulk of the phenoxy ether tail.

This guide moves beyond generic "cookbook" recipes. It establishes a First-Principles Method Development Strategy , focusing on the thermodynamic control of analyte speciation (pKa logic) and stationary phase selectivity.

Key Technical Constraints:

  • pKa Hysteresis: The carboxylic acid (pKa ~3.5–4.[1]0) and pyridine nitrogen (pKa < 2.0 due to electron-withdrawing phenoxy group) create a narrow pH window for robust retention.[1]

  • Solubility: Moderate hydrophobicity (LogP ~2.[1]2) requires balanced organic modifiers to prevent precipitation while maintaining retention.[1]

  • Detection: The dual aromatic systems provide strong UV absorbance but require careful wavelength selection to maximize signal-to-noise ratios against matrix interferences.[1]

Physicochemical Profiling & Column Selection[1][2][3][4][5]

Before injecting a single blank, we must define the separation mechanism.[1]

Analyte Characterization
PropertyValue (Approx.)[1][2][3][4][5]Chromatographic Implication
Molecular Weight 215.2 g/mol Suitable for standard HPLC; UPLC compatible.[1]
pKa (Acid) ~3.8 (COOH)Critical: Mobile phase pH must be ≤ 2.8 to suppress ionization and maximize retention on C18.[1]
pKa (Base) < 1.5 (Pyridine N)The phenoxy group lowers the basicity of the pyridine ring.[1] Protonation is unlikely above pH 2.[1]0.
LogP 2.2 – 2.6Moderate hydrophobicity.[1] Standard C18 is sufficient; Phenyl-Hexyl offers alternative selectivity via

interactions.[1]
Stationary Phase Strategy
  • Primary Choice (C18): A high-coverage, end-capped C18 column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) provides the most robust hydrophobic retention.

  • Secondary Choice (Phenyl-Hexyl): If the sample contains other aromatic impurities (e.g., phenol, pyridine byproducts), a Phenyl-Hexyl phase utilizes

    
     stacking to separate compounds based on aromatic electron density rather than just hydrophobicity.
    

Detailed Experimental Protocol

Phase 1: Spectral Scanning & Detection Optimization

Objective: Determine the


 for maximum sensitivity and check for spectral purity.
  • Stock Solution: Dissolve 10 mg of 2-phenoxynicotinic acid in 10 mL Methanol (1 mg/mL).

  • Scan: Dilute to 50 µg/mL in water/methanol (50:50) and scan from 200–400 nm using a PDA (Photodiode Array) detector.[1]

  • Selection:

    • 260–270 nm: Likely primary maximum (Nicotinic core).[1]

    • 220 nm: Secondary maximum (Phenoxy ring), higher sensitivity but more susceptible to solvent cutoff noise.[1]

    • Recommendation: Use 265 nm for method development to balance sensitivity and baseline stability.

Phase 2: Mobile Phase & pH Scouting (The "Self-Validating" Step)

Causality: We must suppress the ionization of the carboxylic acid to retain the analyte. If pH > pKa, the analyte becomes anionic (


) and elutes near the void volume.

Reagents:

  • Mobile Phase A (MPA): 0.1% Formic Acid in Water (pH ~2.[1]7) OR 20 mM Potassium Phosphate Buffer (pH 2.5).

  • Mobile Phase B (MPB): Acetonitrile (ACN).[1]

Protocol:

  • Column: C18, 150 x 4.6 mm, 5 µm (or equivalent 3 µm for UPLC).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Controls viscosity and mass transfer).[1]

  • Gradient Scouting Run:

    • 0 min: 5% B[1]

    • 20 min: 95% B[1]

    • 25 min: 95% B[1]

    • 25.1 min: 5% B[1]

    • 30 min: Stop

Decision Logic (Self-Validation):

  • Scenario A (Retention < 2 min): The analyte is ionizing.[1] Action: Lower pH to 2.0 using Phosphate buffer or switch to a C18 column with "Polar Embedded" groups.

  • Scenario B (Peak Tailing > 1.5): Secondary silanol interactions. Action: Increase buffer concentration to 25-50 mM or add 5% Methanol to MPB to improve solubility.

Phase 3: Method Optimization

Once retention is confirmed, optimize the gradient to save time and improve resolution (


).[1]

Optimized Gradient (Example):

Time (min) % Mobile Phase B (ACN) Event
0.0 20 Initial hold for polar impurities
8.0 60 Linear ramp to elute target
8.1 95 Wash step
10.0 95 Hold wash
10.1 20 Re-equilibration

| 14.0 | 20 | End of Run |

Visualizing the Workflow

The following diagram illustrates the logical flow of the method development, including the critical "Self-Correction" loops that ensure scientific integrity.

MethodDev Start Start: Analyte Characterization (pKa, LogP) UVScan Phase 1: UV Spectral Scan (Determine Lambda max) Start->UVScan pHScout Phase 2: pH Scouting (Compare pH 2.5 vs 4.5) UVScan->pHScout CheckRetention Decision: Is k' > 2.0? pHScout->CheckRetention LowRetention Action: Lower pH (Suppress Ionization) CheckRetention->LowRetention No (Elutes in Void) GradientOpt Phase 3: Gradient Optimization (Focus Resolution) CheckRetention->GradientOpt Yes LowRetention->pHScout Retry HighTailing Action: Increase Buffer Conc. (Mask Silanols) HighTailing->GradientOpt Retry GradientOpt->HighTailing If Tailing > 1.5 Validation Final Validation (Linearity, LOD, LOQ) GradientOpt->Validation

Figure 1: Decision tree for systematic HPLC method development, emphasizing the feedback loop for retention and peak shape issues.

Mechanistic Insight: Analyte-Stationary Phase Interaction[10]

Understanding why the separation works is crucial for troubleshooting.

Interaction Analyte 2-Phenoxynicotinic Acid (Neutral Form @ pH 2.5) C18 C18 Ligand (Stationary Phase) Analyte->C18 Hydrophobic Interaction (Primary Retention) Silanol Residual Silanol (Si-OH) Analyte->Silanol H-Bonding (Causes Tailing) Buffer Buffer Cations (K+ / H+) Buffer->Silanol Block/Mask

Figure 2: Interaction mechanism. Acidic pH ensures the analyte remains neutral for C18 retention, while buffer cations mask silanols to prevent peak tailing.

Validation Parameters (Summary)

For a robust Application Note, the following performance metrics should be targeted:

ParameterAcceptance CriteriaExperimental Note
Linearity (

)

Range: 0.1 µg/mL to 100 µg/mL.[1]
Precision (RSD)

Based on 6 replicate injections.
Resolution (

)

Between analyte and nearest matrix peak.
Tailing Factor (

)

If

, replace column or increase buffer strength.[1]
LOD/LOQ S/N > 3 (LOD)Estimated ~0.05 µg/mL (UV 265 nm).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123450, 2-Phenoxynicotinic acid.[1] Retrieved from [Link][1]

  • Sielc Technologies. HPLC Method for Separation of Nicotinic Acid and Derivatives.[1] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for 4-tert-butylphenol Contamination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted 4-tert-butylphenol (TBP) from reaction mixtures. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification workflows.

Introduction: The Challenge of Residual 4-tert-butylphenol

4-tert-butylphenol (TBP) is a common starting material in the synthesis of polymers, resins, and specialty chemicals, including intermediates for pharmaceutical development.[1] Due to its moderate reactivity and physical properties, unreacted TBP can persist through a reaction, complicating the isolation of the desired product. Its removal is critical for achieving high product purity. This guide details the most effective methods for its elimination.

Before selecting a purification strategy, it is essential to understand the key physicochemical properties of TBP, which dictate the effectiveness of each method.

PropertyValueSource(s)
Appearance White to light beige solid (flakes or powder)[2][3][4]
pKa ~10.23 (at 25°C)[4][5][6]
Boiling Point 236-238 °C[2][5][7][8]
Melting Point 96-101 °C[5][6][7][8]
Solubility Insoluble in water; Soluble in organic solvents (ether, ethanol, acetone); Soluble in aqueous alkali solutions.[2][9][10][11]

FAQ 1: The Primary Method - Aqueous Base Extraction

Q1.1: I suspect my product is contaminated with TBP. Why is liquid-liquid extraction with a base the first method to try?

Liquid-liquid extraction is the most common and efficient method for removing phenolic impurities like TBP.[7] This technique exploits the acidic nature of the phenolic hydroxyl group.

The Underlying Principle (Acid-Base Chemistry): 4-tert-butylphenol is a weak acid with a pKa of approximately 10.23.[5][6] When an organic solution containing TBP is washed with a sufficiently strong aqueous base, the TBP is deprotonated to form its corresponding sodium or potassium salt, sodium 4-tert-butylphenoxide.

This phenoxide salt is ionic and therefore highly soluble in the aqueous layer, while the neutral organic product remains in the organic layer. This partitioning behavior allows for the selective removal of the TBP impurity from your desired compound. The process is illustrated in the workflow diagram below.

G cluster_0 Extraction Workflow A Crude Reaction Mixture (Product + TBP) dissolved in organic solvent (e.g., Ethyl Acetate, DCM) B Add Aqueous Base (e.g., 1M NaOH) A->B C Shake in Separatory Funnel & Allow Layers to Separate B->C D_org Organic Layer: Desired Product C->D_org Organic Phase D_aq Aqueous Layer: Sodium 4-tert-butylphenoxide C->D_aq Aqueous Phase F Wash Organic Layer (with Water/Brine) D_org->F E Drain & Collect Aqueous Layer D_aq->E G Dry Organic Layer (e.g., Na2SO4 or MgSO4) F->G H Filter & Evaporate Solvent G->H I Pure Product H->I

Figure 1. General workflow for removing TBP via basic extraction.
Q1.2: Which base should I use? Sodium Hydroxide (NaOH), Sodium Carbonate (Na₂CO₃), or Sodium Bicarbonate (NaHCO₃)?

The choice of base is critical and depends on the pKa of the acidic impurity you want to remove. For an acid-base reaction to proceed to completion, the pKa of the acid being deprotonated (TBP) must be significantly lower than the pKa of the conjugate acid of the base being used.

BaseFormulapKa of Conjugate AcidEffectiveness for TBP RemovalCausality
Sodium HydroxideNaOHH₂O (~15.7)Excellent The pKa of water (15.7) is much higher than the pKa of TBP (10.23), ensuring complete deprotonation of the phenol.
Sodium CarbonateNa₂CO₃HCO₃⁻ (~10.3)Good to Moderate The pKa of bicarbonate (10.3) is very close to the pKa of TBP (10.23).[12][13][14] The equilibrium will not strongly favor the phenoxide, but it is often sufficient for removal, especially with multiple extractions. It's a good choice for base-sensitive products where NaOH is too harsh.
Sodium BicarbonateNaHCO₃H₂CO₃ (~6.4)Ineffective The pKa of carbonic acid (6.4) is much lower than the pKa of TBP (10.23).[15] Sodium bicarbonate is not a strong enough base to deprotonate TBP to any significant extent.[13]

Expert Recommendation: Start with 1M NaOH for the most effective removal. If your desired product is sensitive to strong bases (e.g., contains esters prone to hydrolysis), consider using 10% aqueous Na₂CO₃, but be prepared to perform multiple extractions.

Q1.3: Can you provide a step-by-step protocol for the extraction?

Certainly. This protocol assumes your product is stable to aqueous 1M NaOH and is soluble in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

Protocol: Basic Extraction to Remove 4-tert-butylphenol

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., 50 mL of EtOAc for every 1-2 g of crude material). Transfer this solution to a separatory funnel.

  • First Extraction: Add an equal volume of 1M aqueous NaOH solution to the separatory funnel.

  • Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.

  • Separation: Place the funnel upright in a ring stand and allow the layers to fully separate. The organic layer is typically less dense than the aqueous layer when using EtOAc, but confirm by adding a few drops of water.

  • Collection: Drain the lower aqueous layer (containing the sodium 4-tert-butylphenoxide) into a beaker.

  • Repeat Extraction: Repeat steps 2-5 one or two more times with fresh 1M NaOH solution to ensure complete removal of TBP. Combine all aqueous extracts.

  • Neutral Wash: Wash the organic layer with an equal volume of water, followed by an equal volume of saturated aqueous NaCl (brine). The brine wash helps to remove residual water from the organic layer.[16]

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter the dried organic solution to remove the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

  • Validation (Optional but Recommended): Analyze a small sample of the purified product by Thin Layer Chromatography (TLC) or ¹H NMR to confirm the absence of TBP.

Q1.4: I'm having trouble with the extraction. What are some common issues and solutions?
IssueProbable Cause(s)Troubleshooting Steps
Emulsion Formation - Vigorous shaking. - Presence of surfactants or fine particulates.- Allow the funnel to stand undisturbed for a longer period. - Gently swirl the funnel instead of shaking. - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. - Filter the entire mixture through a pad of Celite®.
Product Precipitation The product has some solubility in the aqueous base or is salted out.- Dilute the mixture with more organic solvent and water. - If the product is acidic (but less so than TBP), the base may be deprotonating it. Consider using a weaker base like Na₂CO₃.
TBP Remains After Extraction - Insufficient amount or concentration of base. - Not enough extractions performed. - Incomplete mixing of layers.- Ensure you are using at least a 1:1 volume ratio of base to organic solvent. - Perform at least two, preferably three, extractions. - Confirm the pH of the aqueous layer is strongly basic after extraction.
Product is Base-Sensitive The product contains functional groups (e.g., esters, beta-lactams) that are degraded by strong base.- Use a weaker base like 10% Na₂CO₃. - Minimize contact time with the base and consider performing the extraction at a lower temperature (e.g., in an ice bath). - If any base is unsuitable, proceed to alternative methods like chromatography.

FAQ 2: Alternative Removal Methods

Q2.1: The basic wash isn't working for my compound. What other options do I have?

If acid-base extraction is not feasible due to product instability or inefficiency, several other standard purification techniques can be employed. The best choice depends on the physical properties of your desired product relative to TBP.

G cluster_1 Method Selection Guide Start Is the product stable to aqueous base? BaseExt Use Acid-Base Extraction (Primary Method) Start->BaseExt Yes CheckBP Is the boiling point of the product >30°C different from TBP (237°C)? Start->CheckBP No Distill Use Fractional Distillation CheckBP->Distill Yes CheckSolid Is the product a solid? CheckBP->CheckSolid No Chromatography Use Column Chromatography Distill->Chromatography If distillation fails Recrystal Attempt Recrystallization CheckSolid->Recrystal Yes CheckSolid->Chromatography No Recrystal->Chromatography If recrystallization fails

Figure 2. Decision tree for selecting a TBP removal method.
Q2.2: When should I consider column chromatography?

Column chromatography is a powerful and versatile method for separating compounds based on their differential adsorption to a stationary phase.

  • When to Use It: This is the go-to method when your product and TBP have different polarities but extraction is not an option. It is particularly useful if your product is a non-polar oil or a solid that is difficult to recrystallize.

  • How It Works: A solution of the crude mixture is loaded onto a column packed with a solid adsorbent (typically silica gel). A solvent (eluent) is then passed through the column. Compounds with lower polarity, like many non-polar products, will travel through the column faster, while more polar compounds like TBP (due to its -OH group) will be retained more strongly by the silica and elute later.

  • Typical Conditions:

    • Stationary Phase: Silica gel is most common.

    • Mobile Phase (Eluent): A non-polar/polar solvent mixture is used. A common starting point is a gradient of ethyl acetate in hexanes or petroleum ether. Since TBP is moderately polar, it will require a higher percentage of the polar solvent to elute compared to a very non-polar product (e.g., an ether or hydrocarbon).

    • Monitoring: The separation is monitored by TLC. TBP will have a lower Rf value than a less polar product.

  • Authoritative Insight: Reversed-phase High-Performance Liquid Chromatography (HPLC) using a C18 column with a mobile phase of acetonitrile and water is also highly effective for separating alkylphenols and can be scaled for preparative purification.[17][18]

Q2.3: Is distillation a viable option?

Distillation separates liquids based on differences in their boiling points.

  • When to Use It: This method is only effective if your desired product is a liquid and has a boiling point that is significantly different from TBP's boiling point of 236-238 °C.[8] A difference of at least 30-40 °C is generally required for effective separation by fractional distillation.[19]

  • How It Works: As the mixture is heated, the component with the lower boiling point will vaporize preferentially. This vapor is then cooled and condensed back into a liquid (the distillate), which will be enriched in the more volatile component.

  • Considerations:

    • Vacuum Distillation: Since TBP has a high boiling point, vacuum distillation is necessary to avoid thermal decomposition of both TBP and the desired product.[19] A synthesis of a TBP derivative reports purification by vacuum distillation at 156-157 °C under an absolute pressure of 400 Pa.[4]

    • Azeotropes: Be aware of the potential for azeotrope formation between your product and TBP, which would make separation by distillation impossible.

Q2.4: Can I remove TBP by recrystallization?

Recrystallization is an excellent technique for purifying solid compounds.[20]

  • When to Use It: This method is ideal if your desired product is a solid and you can find a solvent system in which TBP is significantly more soluble than your product at cold temperatures.

  • How It Works: The crude solid is dissolved in a minimum amount of a hot solvent. As the solution cools slowly, the solubility of the desired product decreases, causing it to form pure crystals. The more soluble impurity, TBP, remains in the cold solvent (the mother liquor).

  • Solvent Selection: The key is finding the right solvent. You need a solvent where your product has high solubility when hot and low solubility when cold, while TBP remains soluble at cold temperatures.

    • Example: A known purification for TBP itself involves recrystallization from petroleum ether.[5] This suggests that if your product is significantly less soluble in non-polar solvents like petroleum ether or hexanes than TBP is, this could be an effective method. You would dissolve the crude mixture in hot petroleum ether and, upon cooling, your product would crystallize out, leaving TBP in the solution.

References

  • MP Biomedicals. Sodium bicarbonate, 250 g. Available at: [Link]

  • PrepChem.com. Preparation of 4-tert-butylphenol. Available at: [Link]

  • Wikipedia. Acid–base extraction. Available at: [Link]

  • Chemistry Steps. Organic Acid-Base Extractions. Available at: [Link]

  • Schabron, J. F., Hurtubise, R. J., & Silver, H. F. (1977). Separation of alkylphenols by normal-phase and reversed-phase high-performance liquid chromatography. Analytical Chemistry, 49(14), 2253–2260. Available at: [Link]

  • Wikipedia. 4-tert-Butylphenol. Available at: [Link]

  • Ogata, Y., et al. (2013). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. Microbes and Environments, 28(2), 221-227. Available at: [Link]

  • Alpha Chemika. 4-tert-BUTYL PHENOL For Synthesis. Available at: [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. Available at: [Link]

  • University of Massachusetts. Experiment 3: Extraction. Available at: [Link]

  • Scent.vn. 4-tert-Butylphenol (CAS 98-54-4). Available at: [Link]

  • Quantumgain Trading FZCO. Sodium Carbonate. Available at: [Link]

  • Organic Syntheses. Cyanic acid, phenyl ester. Coll. Vol. 6, p.916 (1988); Vol. 51, p.75 (1971). Available at: [Link]

  • Shimadzu. LC-MS Application Data Sheet No. 037 Analysis of Alkylphenols using LC-MS. Available at: [Link]

  • King, C. J. (1982). Solvent extraction of phenols from water. Lawrence Berkeley National Laboratory. LBNL Report #: LBL-13967. Available at: [Link]

  • Kanafin, Y. et al. (2022). Photocatalytic Degradation of 4-tert-butylphenol Using Solar Light Responsive Ag2CO3. Catalysts, 12(12), 1502. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Meier, S. et al. (2004). Gas chromatography–mass spectrometry analysis of alkylphenols in cod (Gadus morhua) tissues as pentafluorobenzoate derivatives. Journal of Chromatography B, 809(1), 155-163. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Robards, K. & Antolovich, M. (1997). Extraction and Isolation of Phenolic Compounds. In: Methods in Molecular Biology, vol 62. Humana Press. Available at: [Link]

  • St-Jean, O. et al. (2006). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development, 10(6), 1157-1163. Available at: [Link]

  • SIELC Technologies. Separation of 4-tert-Butylphenol on Newcrom R1 HPLC column. Available at: [Link]

  • Jiang, H., et al. (2003). Studies on the extraction of phenol in wastewater. Journal of Hazardous Materials, 101(2), 179-190. Available at: [Link]

  • Almakhathi, A. A. S., et al. (2022). Simultaneous Removal and Extraction of Bisphenol A and 4-tert-butylphenol From Water Samples Using Magnetic Chitosan Particles. Frontiers in Chemistry, 10, 831818. Available at: [Link]

  • Google Patents.JP2003040822A - Method for producing 4-tert-butylphenol.
  • Google Patents.EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization.
  • University of California, Irvine. Remove Sticky Reagents. Available at: [Link]

  • Google Patents.US20110288349A1 - Purification of Phenol.
  • Google Patents.CN105924559A - Method for preparing hindered phenol antioxidant by composite catalyst.
  • Sulzer. Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. Available at: [Link]

  • Hach. DR/4000 Procedure: Phenols, Distillation. Available at: [Link]

  • Wen, L., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Critical Reviews in Food Science and Nutrition, 62(26), 7247-7271. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Purify by Distillation. Available at: [Link]

  • Bentham Science. Removal of Phenol from Organic System by Using Ionic Liquids. Available at: [Link]

  • Massah, A. R., et al. (2007). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Synthetic Communications, 37(11), 1809-1815. Available at: [Link]

  • Google Patents.US5133842A - Method of separating components of phenols mixture by distillation.
  • Google Patents.WO2003084910A1 - Production and purification of phenol: hydroxyacetone removal by hydrotalcite.
  • Al-Asheh, S., & Abu-Zurayk, R. (2024). Comparison of different treatment methods which are used for phenol removal: A mini review. Water Practice & Technology, 19(6), 1369–1385. Available at: [Link]

Sources

Technical Support Center: Purification of 2-[4-(Tert-butyl)phenoxy]nicotinic Acid

[1][2]

Current Status: Operational Ticket ID: PUR-TBPNA-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Introduction

Welcome to the technical support hub for 2-[4-(Tert-butyl)phenoxy]nicotinic acid . This guide addresses the specific purification challenges associated with this lipophilic nicotinic acid derivative.

The synthesis of this compound typically involves a Nucleophilic Aromatic Substitution (

12
  • Unreacted 4-tert-butylphenol: A persistent, lipophilic impurity with a high propensity to "stick" to the product.[2]

  • 2-Chloronicotinic acid: Unreacted starting material that co-precipitates due to similar acidic properties.[2]

  • Oligomeric Tars: Colored byproducts formed during high-temperature coupling.[2]

This guide provides self-validating protocols to isolate high-purity material (>98%) suitable for pharmaceutical or agrochemical applications.

Module 1: The Acid-Base Workup (Primary Purification)[1][2]

The Logic: This protocol relies on the distinct

118.0–8.51
Step-by-Step Protocol
  • Dissolution: Suspend the crude reaction mixture in water (5 vol).

  • Basification: Slowly add 2M NaOH until pH reaches 8.5 .

    • Critical: Do not exceed pH 9.[2]0. At pH >10, the 4-tert-butylphenol begins to ionize (phenolate) and will remain in the water, contaminating your product.[1]

  • The "Phenol Purge" (Organic Wash):

    • Wash the aqueous alkaline solution with Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM) (3 x 2 vol).[1][2]

    • Why: At pH 8.5, the phenol is >95% non-ionized and highly soluble in MTBE. The product remains in the water.[1]

  • Acidification & Precipitation:

    • Separate the aqueous layer.[1][2][3]

    • Cool to 5–10°C.[2]

    • Slowly add 1M HCl dropwise until pH reaches 3.5–4.0 .

    • Observation: The product should precipitate as a white/off-white solid.[1][2]

Troubleshooting the Workup
SymptomProbable CauseCorrective Action
Product "Oils Out" Temperature too high or addition of acid too fast.[1][2]Seed & Cool: Re-dissolve by adding base.[1][2] Cool to 0°C. Add a seed crystal. Add acid very slowly (over 1 hour).
Strong "Medicinal" Smell Residual 4-tert-butylphenol.[1][2]pH Check: Your extraction pH was likely too high (>9.5).[1][2] Re-dissolve in base, adjust to pH 8.0, and repeat the MTBE wash.
Low Yield Product lost in organic wash.[2]pH Check: If pH was <7 during the wash, the product (acid form) partitioned into the MTBE.[1]
Visualization: Acid-Base Logic Flow

AcidBaseLogicStartCrude Reaction Mixture(Product + Phenol + Tars)BasifyAdd NaOH to pH 8.5(Target Window)Start->BasifyPartitionPartitioning Step(Water + MTBE)Basify->PartitionOrgLayerOrganic Layer (MTBE)Contains: Neutral Phenol + TarsPartition->OrgLayerLipophilic ImpuritiesAqLayerAqueous Layer (pH 8.5)Contains: Product (Carboxylate)Partition->AqLayerIonic ProductAcidifyAcidify to pH 3.5(Precipitation)AqLayer->AcidifyFinalProdSolid Product(2-[4-(Tert-butyl)phenoxy]nicotinic acid)Acidify->FinalProd

Caption: Separation logic relying on the ionization state differences between the carboxylic acid product and phenolic impurities.

Module 2: Recrystallization & Polishing[1][2]

If the acid-base workup yields material with 95-97% purity, recrystallization is required to remove trace 2-chloronicotinic acid and residual phenol.[1][2]

Solvent System Selection
Solvent SystemSuitabilityNotes
Ethanol / Water (3:1) Excellent Best for removing inorganic salts and polar impurities.[1][2] Good recovery yield.
Ethyl Acetate / Hexane Good Effective if the impurity profile is highly lipophilic (e.g., tars).[1][2]
Toluene Avoid Tends to solvate the tert-butyl group too well, leading to low yields.[1][2]
Optimized Recrystallization Protocol
  • Reflux: Dissolve crude solid in boiling Ethanol (minimum volume).

  • Polishing: If the solution is dark/colored, add Activated Carbon (5 wt%) and stir at reflux for 15 mins. Filter hot through Celite.[2]

  • Crystallization:

    • Add hot Water dropwise to the filtrate until persistent cloudiness appears.[1][2]

    • Add a few drops of Ethanol to clear the solution.[1][2]

    • Slow Cool: Allow the flask to cool to room temperature undisturbed (2–3 hours).

    • Chill: Place in a fridge (4°C) for final yield maximization.

  • Filtration: Wash the cake with cold Ethanol/Water (1:1).

Module 3: Analytical Troubleshooting (HPLC)

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax or Phenomenex Luna), 5µm.[1][2]

  • Mobile Phase: A: Water + 0.1% Phosphoric Acid (or TFA); B: Acetonitrile.[1][2]

  • Gradient: 10% B to 90% B over 20 mins.

Common Issues:

Q: Why do I see severe peak tailing? A: The pyridine nitrogen and the carboxylic acid can interact with silanols on the column.[1][2]

  • Fix: Ensure your aqueous mobile phase is buffered to pH ~2.5 (using Phosphoric acid or TFA).[1][2] This suppresses silanol ionization and protonates the acid, sharpening the peak.[1]

Q: A small peak elutes just after my product. What is it? A: This is likely the 4-tert-butylphenol .[1][2]

  • Verification: Check the UV spectrum.[1][2] The phenol has a distinct absorption max compared to the nicotinic acid derivative.[1]

  • Fix: If this peak persists >0.5%, repeat the Module 1 wash step at pH 8.0.[2]

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography for purification? A: Yes, but with a caveat. Nicotinic acids streak badly on silica due to their acidity.[2] You must add 1% Acetic Acid to your eluent (e.g., DCM:MeOH:AcOH 95:4:1) to keep the molecule protonated and moving as a tight band.[1]

Q: My product has a pinkish hue. Is it degraded? A: Not necessarily. Phenolic impurities oxidize easily to quinones, which are intensely colored even at ppm levels.[2]

  • Solution: Recrystallize with a small amount of Sodium Metabisulfite (antioxidant) in the aqueous phase or use Activated Carbon as described in Module 2.[1][2]

Q: How do I remove unreacted 2-chloronicotinic acid? A: This is the hardest impurity to remove chemically.[1][2]

  • Prevention:[1][2][4] Ensure the reaction goes to completion (monitor by HPLC).

  • Purification: 2-chloronicotinic acid is more water-soluble than the tert-butyl phenoxy product.[1][2] An extra wash of the final filter cake with warm water (40°C) can help leach out the chloro-impurity.[1][2]

References

  • PubChem. (n.d.).[1][2] 2-Phenoxynicotinic acid | C12H9NO3.[2][5][6] National Library of Medicine.[2] Retrieved from [Link][1]

  • Organic Syntheses. (1922).[1][2] Nicotinic Acid.[2][3][7][8] Org. Synth. 1922, 2,[2][9] 49. Retrieved from [Link][1][2]

  • Sumitomo Chemical Co. (2001).[1][2] Method for removing tert-butyl groups from tert-butyl phenol compounds. European Patent EP1151986B1.[2] Retrieved from

  • Bordwell, F. G. (n.d.).[2] pKa Data. University of Wisconsin-Madison.[2] (Context for Phenol pKa ~10 vs Carboxylic Acid pKa ~4). Retrieved from [Link][1]

Technical Support Center: Thermal Stabilization of Nicotinic Acid Derivatives

[1]

Current Status: Operational Ticket Focus: Preventing Decarboxylation (

Assigned Specialist:12

Introduction: The Stability Paradox

Researchers often assume nicotinic acid (Vitamin B3) and its derivatives are thermally inert due to their high melting points (

12121

This guide provides the mechanistic diagnostics and troubleshooting protocols required to stabilize these compounds during synthesis and processing.

Module 1: Diagnostic Hub (Root Cause Analysis)

Before altering your workflow, you must identify why your derivative is degrading.[1][2] The loss of

1
The Mechanism: Zwitterionic Instability

Thermal decarboxylation in pyridine carboxylic acids is frequently driven by the zwitterionic form.[1] The protonated pyridine nitrogen acts as an electron sink, facilitating the cleavage of the carboxylate bond.[1]

Key Diagnostic Indicator: If your reaction is near the isoelectric point (pI

1212

DecarboxylationMechanismNeutralNeutral Acid(Stable)ZwitterionZwitterion(Reactive Species)Neutral->Zwitterion  pH near pI  TransitionTransition State(Ylide-like)Zwitterion->Transition  Heat (>150°C)  ProductDecarboxylated Product(Pyridine deriv.) + CO2Transition->Product  -CO2  CatalystMetal Catalyst(Cu, Ag)Catalyst->Transition  Facilitates  

Figure 1: The pathway to decarboxylation. The zwitterionic form, prevalent in aqueous media near pH 3.4, lowers the activation energy for

1

Module 2: Critical Workflow Protocols

Protocol A: Solvent Engineering & Phase Control

Issue: Protic solvents (water, alcohols) stabilize the zwitterion, increasing decarboxylation risk.[1][2] Solution: Switch to aprotic solvents or modify the phase state.

ParameterHigh Risk (Avoid)Low Risk (Recommended)Mechanism of Action
Solvent Type Water, Methanol (High T)DMSO, Sulfolane, Ionic LiquidsAprotic solvents favor the neutral molecular form over the zwitterion [1].[1]
Dielectric Constant High (

)
Low to MediumLower polarity destabilizes the charged transition state.[1]
Atmosphere Air/OxygenNitrogen/ArgonPrevents oxidative degradation which can couple with decarboxylation.[1][2]

Experimental Adjustment:

  • If water is required, buffer the solution away from pH 3.4–4.8.[1][2]

  • If heating >150°C, transition to a melt phase or use high-boiling aprotic solvents like sulfolane .[1][2]

Protocol B: pH Management (The "Salt Shield")

Issue: The free acid is vulnerable.[1] Solution: Convert the nicotinic acid derivative into a salt or ester before the high-heat step.[1]

Step-by-Step Salt Formation:

  • Selection: Use Sodium (Na) or Potassium (K).[1][2]

  • Procedure: Dissolve the derivative in a stoichiometric amount of NaOH/KOH.

  • Outcome: Sodium nicotinate is thermally stable up to 765°C (decomposes to carbonates), whereas the free acid degrades/sublimes at 236°C [2].[1][2]

  • Reversion: After the high-heat step is complete, re-acidify to recover the nicotinic acid derivative.[1][2]

Protocol C: Metal Scavenging

Issue: Transition metals (Copper, Silver) are potent catalysts for decarboxylation (e.g., the specific synthesis of pyridine from nicotinic acid uses copper chromite).[1][2] Solution: Chelation and Reactor Hygiene.[1][2]

  • Glassware: Use piranha-cleaned glassware to remove trace metal deposits.[1][2]

  • Chelators: Add EDTA (0.1–0.5 mM) if the reaction tolerates it.[1]

  • Reactor Type: Avoid steel autoclaves for acidic aqueous reactions; use Teflon-lined or Hastelloy vessels.

Module 3: Troubleshooting & FAQs

Q1: My sample is disappearing, but I don't see pyridine peaks. Where is it going?

Diagnosis: You are likely experiencing sublimation , not decarboxylation.[1][2] Explanation: Nicotinic acid has a high vapor pressure near its melting point.[1][2] In an open system or under vacuum, it sublimes intact before it has time to decarboxylate [3].[1][2] Fix:

  • Use a sealed tube or autoclave.[1][2]

  • Check the cold spots of your condenser for white crystalline deposits (sublimed acid).[1][2]

Q2: Can I use microwave heating?

Answer: Yes, but with caution. Microwaves heat via dipole rotation.[1][2] Since the zwitterion has a massive dipole moment, it absorbs microwave energy efficiently.[1][2] This can cause localized superheating ("hot spots") that trigger rapid decarboxylation.[1][2] Protocol: Use active cooling (PowerMAX™ or similar) to keep the bulk temperature low while driving the reaction, or use non-polar solvents that do not couple well with the microwave field.[1]

Q3: Is the 2-position (Picolinic) or 3-position (Nicotinic) more stable?

Answer: The 3-position (Nicotinic) is significantly more stable.[1] The 2-position allows for a cyclic transition state (Hammick Intermediate) involving the pyridine nitrogen lone pair, facilitating rapid

11212

Module 4: Decision Matrix (Process Optimization)

Use this logic flow to determine the optimal processing conditions for your derivative.

OptimizationTreeStartStart: Heating Nicotinic DerivativeTempCheckIs Temp > 150°C?Start->TempCheckSolventCheckIs Solvent Aqueous?TempCheck->SolventCheckYesSafeProceed (Low Risk)TempCheck->SafeNoSublimationCheckIs System Open?SolventCheck->SublimationCheckNopHAdjustAdjust pH < 2 or > 8SolventCheck->pHAdjustYesSaltFormConvert to Na-SaltSublimationCheck->SaltFormNo (High Temp Stability Needed)SealSystemSeal Reactor (Prevent Sublimation)SublimationCheck->SealSystemYes

Figure 2: Operational logic for selecting reaction conditions.

References

  • Gonçalves, F. et al. (2013).[1][2] Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.[1][2][3][4] The Journal of Chemical Thermodynamics.

  • Qi, X. et al. (2014).[1][2][5] Investigation of thermal behavior of nicotinic acid and its sodium salt. Journal of Thermal Analysis and Calorimetry.

  • Moreschi, E. et al. (2009).[1][2][6] Thermal analysis of vitamin PP: Niacin and niacinamide. Journal of Thermal Analysis and Calorimetry.

  • Brown, B.R. (1951).[1][2][7][8] The mechanism of thermal decarboxylation. Quarterly Reviews, Chemical Society.[1][2][7][8]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform small-scale thermal stability tests (DSC/TGA) before scaling up reactions involving pressurized heating.

Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Coupling Strategies for tert-Butyl Substituted Substrates

Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Introduction: The "Bulky Substrate" Paradox

Welcome to the Advanced Application Support Center. You are likely here because your standard Suzuki or Buchwald-Hartwig protocol failed on a substrate bearing a tert-butyl (t-Bu) group.

The Core Challenge: The tert-butyl group is a "steric wall." When located ortho to the reaction center (or even meta in rigid scaffolds), it inhibits the two critical steps of the palladium catalytic cycle:

  • Oxidative Addition: The bulky group prevents the Pd(0) center from approaching the C-X bond.

  • Transmetallation/Amine Coordination: Even if oxidative addition occurs, the resulting Pd(II) complex is too crowded to accept the nucleophile.

The Solution: Counter-intuitively, the solution to steric hindrance is more steric bulk—but on the ligand. We use bulky, electron-rich ligands (Buchwald dialkylbiaryl phosphines, tri-tert-butylphosphine, or NHCs) to force the formation of highly active, mono-ligated Pd(0) species.

Module 1: Catalyst & Ligand Selection Guide

Do not rely on Tetrakis (Pd(PPh₃)₄). It will fail. Use this decision matrix to select the correct catalytic system.

Ligand Performance Matrix
Ligand ClassTop CandidatesBest ForMechanism of Action
Dialkylbiaryl Phosphines SPhos , XPhos , RuPhos Suzuki-Miyaura (Aryl chlorides, boronic acids)The biaryl backbone induces a mono-ligated Pd species; the ortho-alkoxy groups stabilize the active catalyst via hemilabile coordination.
Tri-alkyl Phosphines P(t-Bu)₃ (used as HBF₄ salt)Buchwald-Hartwig , Suzuki (High steric demand)Extreme bulk forces rapid reductive elimination; high electron density accelerates oxidative addition of deactivated halides.
NHC (N-Heterocyclic Carbenes) Pd-PEPPSI-IPent , Pd-PEPPSI-IPr Negishi , Suzuki (Tetra-ortho-substituted)"Flexible steric bulk" allows the ligand to accommodate the incoming substrate while protecting the metal center from crashing out.
Application Scientist Note:
  • SPhos is the "gold standard" for ortho-substituted Suzuki couplings.

  • Pd-PEPPSI-IPent is superior for extremely hindered substrates (e.g., tert-butyl group ortho to the halogen) due to its specialized "umbrella" steric coverage.

Module 2: Visualizing the Steric Solution

The diagram below illustrates how bulky ligands (L) facilitate the coupling of a hindered tert-butyl substrate (Ar-X).

CatalyticCycle cluster_legend Key Mechanism PreCat Pd(II) Pre-catalyst (e.g., Pd(OAc)2 or PEPPSI) ActiveCat Active Species [L-Pd(0)] (Mono-ligated, Electron-Rich) PreCat->ActiveCat Reduction/Activation OxAdd Oxidative Addition (Rate Limiting for Chlorides) ActiveCat->OxAdd + Ar(tBu)-X PdII_Int Pd(II)-Ar(tBu)-X (Crowded Intermediate) OxAdd->PdII_Int Bulky Ligand Stabilizes Pd TransMet Transmetallation / Amine Binding (Steric Clash Zone) PdII_Int->TransMet + Nucleophile (R-B(OH)2 or HNR2) RedElim Reductive Elimination (Facilitated by Ligand Bulk) TransMet->RedElim Ligand Bulk Squeezes Product Out RedElim->ActiveCat Regeneration Product Coupled Product Ar(tBu)-Nu RedElim->Product Note1 Bulky Ligand (L) prevents formation of inactive L2-Pd species.

Caption: The "Mono-Ligated" Pathway. Bulky ligands ensure the active species is L-Pd(0) rather than L₂-Pd(0), creating the necessary space for the bulky tert-butyl substrate to bind.

Module 3: Experimental Protocols

Protocol A: Suzuki Coupling of ortho-tert-Butyl Aryl Halides

Use this for: Creating biaryls where one partner has a t-Bu group near the coupling site.

Reagents:

  • Catalyst: Pd₂(dba)₃ (1.0 mol%) + SPhos (2.0 mol%)

    • Alternative: Pd-SPhos G3 Precatalyst (1-2 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: Toluene/Water (20:1 ratio) or 1,4-Dioxane (anhydrous).

Step-by-Step:

  • Charge: Add aryl halide (1.0 equiv), boronic acid (1.2–1.5 equiv), Pd source, SPhos, and K₃PO₄ to a reaction vial equipped with a stir bar.

  • Degas: Cap the vial with a septum. Evacuate and backfill with Argon (x3).

  • Solvent: Inject degassed Toluene and degassed Water (if using).

    • Critical: If using anhydrous conditions, add 1 drop of water per 5 mL solvent to activate the boronic acid/base interface.

  • Heat: Heat to 100°C for 12–16 hours.

  • Workup: Cool, filter through Celite, and concentrate.

Protocol B: Buchwald-Hartwig Amination of tert-Butyl Anilines

Use this for: Coupling t-Bu anilines with aryl chlorides.

Reagents:

  • Catalyst: Pd₂(dba)₃ (1.0 mol%) + P(t-Bu)₃ HBF₄ (2.0 mol%)

    • Note: The HBF₄ salt is air-stable; the free phosphine is pyrophoric.

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Toluene (Anhydrous, degassed).

Step-by-Step:

  • Charge: In a glovebox or under strict Argon flow, add Pd₂(dba)₃, P(t-Bu)₃ HBF₄, NaOtBu, and the aryl halide.

  • Solvent: Add Toluene. Stir for 5 mins to generate the active catalyst (solution turns from dark purple to orange/brown).

  • Amine: Add the tert-butyl aniline (or amine).

  • Heat: Seal and heat to 110°C .

  • Monitor: Conversion should be visible within 2–6 hours.

Module 4: Troubleshooting & FAQs

Q1: The reaction turns black immediately and yields no product. What happened?

  • Diagnosis: "Pd Black" formation.[1] The catalyst decomposed before oxidative addition could occur. This is common with hindered substrates because the oxidative addition is slow, leaving the Pd(0) vulnerable.

  • Fix:

    • Switch to Pd-PEPPSI-IPent . The NHC ligand binds much tighter than phosphines, preventing metal aggregation.

    • Increase the Ligand:Pd ratio to 2:1 or 3:1 (for phosphines).

    • Lower the temperature slightly (e.g., 80°C) to prevent rapid decomposition, or increase it (120°C) if the issue is that oxidative addition is simply too slow (activation energy barrier).

Q2: I see starting material and de-halogenated side product (Ar-H), but no coupling.

  • Diagnosis: The Pd(II) intermediate formed, but transmetallation failed due to sterics. The Pd(II) then underwent beta-hydride elimination or protodemetallation.

  • Fix:

    • Switch Base: If using carbonate, switch to K₃PO₄ or Ba(OH)₂ .

    • Switch Ligand: Move to XPhos or BrettPhos , which are designed to facilitate the transmetallation/reductive elimination steps in crowded systems.

    • Additives: For Suzuki, use KF (Potassium Fluoride) instead of carbonate bases. The small fluoride anion activates the boronic acid with less steric demand than a bulky carbonate/phosphate.

Q3: Can I use Pd(PPh₃)₄ or Pd(dppf)Cl₂?

  • Answer: No. These ligands (PPh₃, dppf) lack the necessary bulk to enforce the mono-ligated Pd(0) state. They form stable bis-ligated complexes [L₂Pd(0)] that are sterically incapable of reacting with tert-butyl substituted halides.

References

  • Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide Source: Chemical Science (2011) URL:[2][Link]

  • Bulky Yet Flexible Pd-PEPPSI-IPentAn for the Synthesis of Sterically Hindered Biaryls Source: The Journal of Organic Chemistry (2017) URL:[Link][3]

  • Palladium/Tris(tert-butyl)phosphine-Catalyzed Suzuki Cross-Couplings in the Presence of Water Source: Advanced Synthesis & Catalysis (2010) URL:[4][Link]

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Accounts of Chemical Research (2008) URL:[Link]

Sources

Technical Support Center: Recrystallization of 2-[4-(Tert-butyl)phenoxy]nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-[4-(Tert-butyl)phenoxy]nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on obtaining high-purity material through recrystallization. Here, you will find troubleshooting advice and frequently asked questions (FAQs) grounded in chemical principles and extensive laboratory experience.

I. Understanding the Molecule: Key to Successful Purification

Before delving into recrystallization protocols, a brief analysis of the target molecule, 2-[4-(Tert-butyl)phenoxy]nicotinic acid, is crucial for making informed decisions about solvent selection.

The molecule possesses several key structural features that dictate its solubility:

  • Nicotinic Acid Moiety: This portion of the molecule is polar due to the carboxylic acid and the nitrogen atom in the pyridine ring. Nicotinic acid itself is soluble in hot water and hot ethanol but only slightly soluble in cold water and ethanol.[1] It is generally soluble in polar organic solvents like DMSO and dimethylformamide.[2]

  • Tert-butylphenoxy Group: The tert-butyl group is large, non-polar, and hydrophobic, which significantly influences the overall solubility of the molecule in organic solvents.[3][4] This group will decrease the molecule's solubility in highly polar solvents like water and increase its solubility in less polar organic solvents.

  • Aromatic Rings: The presence of two aromatic rings (pyridine and phenyl) allows for π-π stacking interactions, which can influence crystal lattice formation.

This combination of polar and non-polar features suggests that a single solvent may not be ideal and that a mixed-solvent system might be necessary to achieve the desired solubility profile for effective recrystallization.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for my compound?

An ideal recrystallization solvent for 2-[4-(Tert-butyl)phenoxy]nicotinic acid should exhibit the following properties:

  • High solubility at elevated temperatures: The compound should dissolve completely in a minimal amount of the hot solvent.[5][6]

  • Low solubility at low temperatures: Upon cooling, the compound should readily crystallize out of the solution, allowing for high recovery.[5][7]

  • Appropriate boiling point: The solvent's boiling point should be high enough to create a significant solubility difference between hot and cold conditions but not so high that it is difficult to remove from the purified crystals.[8]

  • Inertness: The solvent must not react with the compound.[6]

  • Volatility: The solvent should be easily removed from the crystals by evaporation.[6]

  • Solubility of impurities: Impurities should either be highly soluble in the solvent at all temperatures (so they remain in the mother liquor) or insoluble in the hot solvent (so they can be removed by hot filtration).[5][7]

Q2: I'm observing oiling out instead of crystal formation. What's happening and how can I fix it?

"Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a high degree.

Troubleshooting Steps:

  • Lower the cooling rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of a stable crystal lattice.[9]

  • Add more solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.

  • Use a different solvent or solvent system: The current solvent may be too good of a solvent. Consider a solvent in which the compound is less soluble or switch to a mixed-solvent system.

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles can provide nucleation sites for crystal growth.

  • Seed the solution: Add a tiny crystal of the pure compound to the cooled solution to induce crystallization.

Q3: My crystal yield is very low. What are the common causes and solutions?

Low recovery of purified material is a frequent issue in recrystallization.

Potential Causes and Solutions:

  • Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Solution: Use the minimum amount of hot solvent required to fully dissolve the compound.

  • Premature crystallization: If crystals form during hot filtration to remove insoluble impurities, product will be lost. Solution: Use a pre-warmed funnel and filter flask, and add a small excess of hot solvent before filtering.[10]

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Solution: Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

  • Incomplete crystallization: Not allowing enough time for crystallization or not cooling the solution to a low enough temperature can result in a lower yield. Solution: Ensure the solution has had adequate time to crystallize at room temperature and then in an ice bath.

III. Troubleshooting Guide: Solvent Selection and Optimization

The critical step in developing a successful recrystallization protocol is selecting the right solvent or solvent system.

Initial Solvent Screening

A systematic approach to screening solvents is the most efficient way to identify suitable candidates.

Workflow for Solvent Screening:

G Start Start: Crude 2-[4-(Tert-butyl)phenoxy] nicotinic acid Test_Solvents Test Solubility in a Range of Solvents (e.g., Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane) Start->Test_Solvents Soluble_Cold Soluble in Cold Solvent? Test_Solvents->Soluble_Cold Insoluble_Hot Insoluble in Hot Solvent? Soluble_Cold->Insoluble_Hot No Bad_Solvent Unsuitable Solvent Soluble_Cold->Bad_Solvent Yes Good_Single_Solvent Potential Single Solvent for Recrystallization Insoluble_Hot->Good_Single_Solvent No Insoluble_Hot->Bad_Solvent Yes End End Good_Single_Solvent->End Consider_Mixed Consider for Mixed- Solvent System Bad_Solvent->Consider_Mixed Consider_Mixed->End

Caption: Workflow for single-solvent screening.

Developing a Mixed-Solvent System

If a suitable single solvent cannot be identified, a mixed-solvent system is often the solution.[11][12] This typically involves a "good" solvent in which the compound is highly soluble and a "bad" or "anti-solvent" in which the compound is poorly soluble.[8][11] The two solvents must be miscible.

Common Miscible Solvent Pairs:

"Good" Solvent"Bad" (Anti-Solvent)Polarity Difference
EthanolWaterHigh
AcetoneWaterHigh
Ethyl AcetateHeptane/HexaneMedium
TolueneHeptane/HexaneLow
DichloromethaneHeptane/HexaneMedium

For 2-[4-(Tert-butyl)phenoxy]nicotinic acid, a good starting point would be to use a moderately polar solvent as the "good" solvent and a non-polar or highly polar solvent as the "anti-solvent." For example, dissolving the compound in hot ethanol or ethyl acetate and then adding water or heptane, respectively, dropwise until the solution becomes turbid is a common and effective technique.[13][14]

IV. Experimental Protocol: Recrystallization of 2-[4-(Tert-butyl)phenoxy]nicotinic acid using a Mixed-Solvent System (Ethanol/Water)

This protocol provides a step-by-step methodology for the purification of 2-[4-(Tert-butyl)phenoxy]nicotinic acid using an ethanol and water mixed-solvent system.

Materials:

  • Crude 2-[4-(Tert-butyl)phenoxy]nicotinic acid

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution:

    • Place the crude 2-[4-(Tert-butyl)phenoxy]nicotinic acid in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and heat the mixture to a gentle boil while stirring to dissolve the solid completely. Add more hot ethanol in small portions if necessary.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, add a small excess of hot ethanol to prevent premature crystallization.

    • Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Addition of Anti-Solvent:

    • Reheat the clear solution to boiling.

    • Slowly add hot deionized water dropwise to the boiling solution until it becomes slightly turbid (cloudy). The turbidity indicates that the solution is saturated.[10]

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of a cold ethanol/water mixture (in the same approximate ratio as the final recrystallization mixture) to remove any remaining soluble impurities.

  • Drying:

    • Press the crystals on the filter paper to remove as much solvent as possible.

    • Transfer the crystals to a watch glass and allow them to air dry or dry them in a vacuum oven at a temperature well below the melting point of the compound.

V. References

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Gonçalves, E. M., & da Piedade, M. E. M. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. The Journal of Chemical Thermodynamics, 47, 362-371.

  • YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]

  • Pubs.acs.org. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]

  • MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization. Retrieved from

  • Chem 21. (2009). Experiment 9 — Recrystallization. Retrieved from [Link]

  • Al-Malaika, S., & G. Scott. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. PMC.

  • Google Patents. (n.d.). US5034105A - Carboxylic acid purification and crystallization process. Retrieved from

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • Pubs.acs.org. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4,6-Tri-tert-butylphenol. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 63, 8-12.

  • Fieser, L. F. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. Retrieved from [Link]

  • ChemRxiv. (2024, January 16). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds.

  • PubChem. (n.d.). 2,4,6-Tri-tert-butylphenol. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The tert-butyl group in chemistry and biology.

  • Semantic Scholar. (2012, April 1). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved from [Link]

Sources

Validation & Comparative

LC-MS fragmentation pattern of 2-[4-(Tert-butyl)phenoxy]nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analytical Guide: LC-MS Fragmentation Dynamics of 2-[4-(Tert-butyl)phenoxy]nicotinic Acid

Executive Summary & Context

2-[4-(Tert-butyl)phenoxy]nicotinic acid is a significant pharmacophore often explored in the development of PPAR agonists (lipid-lowering agents) and agrochemical scaffolds (similar to diflufenican derivatives). Its structure combines a polar, ionizable nicotinic acid core with a lipophilic 4-tert-butylphenoxy tail.

Accurate characterization of this molecule requires distinguishing it from potential metabolic byproducts (e.g., hydroxylated metabolites) and structural isomers. This guide compares the efficacy of LC-MS/MS (Triple Quadrupole) against alternative analytical techniques (GC-MS, LC-UV) and details the specific fragmentation pathways that serve as its unique spectral fingerprint.

Comparative Analysis: Analytical Alternatives

Before detailing the fragmentation, it is critical to justify the selection of LC-ESI-MS/MS over traditional alternatives. The presence of the carboxylic acid moiety and the ether linkage dictates the optimal analytical strategy.

Table 1: Performance Comparison of Analytical Platforms

FeatureLC-ESI-MS/MS (Recommended) GC-MS (Alternative) LC-UV (Traditional)
Sample Prep Minimal. Direct injection of dissolved sample.Complex. Requires derivatization (silylation/methylation) to volatilize the carboxylic acid.Minimal. Direct injection.
Specificity High. MRM transitions distinguish the parent from metabolites with identical retention times.Moderate. EI fragmentation is energetic and often destroys the molecular ion (

).
Low. Relies solely on retention time; prone to matrix interference.
Sensitivity Femtogram level. Ideal for PK/PD studies.Picogram level. Good, but derivatization introduces variability.Nanogram level. Insufficient for trace metabolite analysis.
Structural Insight High. Soft ionization (

) preserves

, allowing controlled fragmentation (

).
Low. Hard ionization (

) often yields only small fragments (e.g.,

57).
None. Only provides absorbance maxima (

).

Expert Insight: While GC-MS is standard for some phenolics, the thermal instability of the nicotinic acid moiety (prone to decarboxylation in the injector port) makes LC-ESI-MS/MS the superior choice for ensuring data integrity.

Fragmentation Mechanics: The Spectral Fingerprint

The fragmentation pattern of 2-[4-(Tert-butyl)phenoxy]nicotinic acid under Electrospray Ionization (Positive Mode,


) is governed by three distinct mechanistic pathways. Understanding these provides the "causality" required for confident identification.

Molecular Data:

  • Formula:

    
    
    
  • Monoisotopic Mass: 271.12 Da

  • Precursor Ion (

    
    ): m/z 272.13
    
Pathway A: The "Tert-Butyl" Signature (Neutral Loss of 56 Da)

The most diagnostic pathway involves the loss of the tert-butyl group. Unlike simple alkyl chain losses, this often proceeds via a mechanism similar to a retro-Friedel-Crafts or a McLafferty-type rearrangement, ejecting isobutene (


).
  • Mechanism: Charge remains on the aromatic core (stabilized by the pyridine nitrogen).

  • Result: Transition from m/z 272

    
    m/z 216.
    
Pathway B: The "Nicotinic" Decarboxylation (Neutral Loss of 44 Da)

Nicotinic acid derivatives are prone to losing


 from the carboxylic acid group, especially when ortho-substituted.
  • Mechanism: Inductive cleavage driven by the electron-deficient pyridine ring.

  • Result: Transition from m/z 272

    
    m/z 228.
    
Pathway C: Ether Bridge Cleavage

High collision energies (CE) can fracture the central ether (


) bond.
  • Mechanism: Heterolytic cleavage.[1] The charge preferentially stays with the pyridine ring (higher proton affinity due to the nitrogen) rather than the phenol ring.

  • Result: Formation of the hydroxynicotinic acid cation (m/z 140) or the tert-butylphenol cation (less common in ESI+).

Visualization: Fragmentation Pathways

The following diagram maps the logical flow of fragmentation, essential for programming Multiple Reaction Monitoring (MRM) transitions.

FragmentationPathways Parent Parent Ion [M+H]+ m/z 272.13 (C16H18NO3)+ Fragment_A Loss of Isobutene [M+H - C4H8]+ m/z 216.07 Parent->Fragment_A Neutral Loss 56 Da (Isobutene) Fragment_B Decarboxylation [M+H - CO2]+ m/z 228.14 Parent->Fragment_B Neutral Loss 44 Da (CO2) Fragment_C Ether Cleavage (Nicotinic Core) m/z 140.03 Parent->Fragment_C C-O Bond Break Fragment_D Combined Loss (-C4H8 & -CO2) m/z 172.08 Fragment_A->Fragment_D -CO2 Fragment_B->Fragment_D -C4H8

Figure 1: ESI(+) Fragmentation Tree for 2-[4-(Tert-butyl)phenoxy]nicotinic acid. Blue indicates the precursor; Red, Yellow, and Green indicate primary product ions.

Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating. The inclusion of a "Dilution Integrity" step ensures that the observed dimerization or in-source fragmentation is not an artifact of concentration.

Step 1: LC-MS Conditions
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm, 1.8 µmHigh surface area for retaining the lipophilic t-butyl tail.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures protonation of the pyridine Nitrogen (

).
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peak shapes for aromatics than Methanol.
Gradient 5% B to 95% B over 5 minsRapid elution due to high lipophilicity.
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.
Step 2: MS Source Parameters (ESI+)
  • Capillary Voltage: 3500 V

  • Nozzle Voltage: 500 V (Helps focus the ion beam for the carboxylic acid moiety).

  • Gas Temp: 300°C

  • Sheath Gas Flow: 11 L/min

Step 3: Validation Workflow
  • Infusion: Infuse a 1 µg/mL standard at 10 µL/min directly into the source.

  • Cone Voltage Ramp: Ramp cone voltage from 10V to 60V.

    • Check: If m/z 228 (Decarboxylated) appears at low voltage (<15V), the source is too harsh ("In-Source Fragmentation"). Lower the temperature or voltage.

  • Collision Energy (CE) Optimization:

    • Target the m/z 272

      
       216 transition. Typically requires CE 15-25 eV.
      
    • Target the m/z 272

      
       140 transition. Typically requires higher CE (30-45 eV).
      

References

  • NIST Mass Spectrometry Data Center. "Fragmentation of Nicotinic Acid Derivatives." NIST Chemistry WebBook, SRD 69.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Holčapek, M., et al. (2010). "Fragmentation behavior of pyridine carboxylic acids in ESI-MS." Journal of Mass Spectrometry.

  • U.S. EPA. "Method 1694: Pharmaceuticals and Personal Care Products in Water by HPLC/MS/MS." (Standard protocol for acidic drug analysis).

Sources

A Researcher's Guide to Establishing Bioequivalence of Phenoxy Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the bioequivalence of generic drug products is a critical step in the regulatory approval process. This guide provides an in-depth technical comparison of the methodologies and considerations involved in assessing the bioequivalence of phenoxy nicotinic acid derivatives, a class of compounds with significant therapeutic potential. By delving into the causality behind experimental choices and providing detailed, self-validating protocols, this document aims to equip you with the field-proven insights necessary for successful bioequivalence testing.

The Significance of Bioequivalence for Phenoxy Nicotinic Acid Derivatives

Phenoxy nicotinic acid derivatives are a class of molecules that have been explored for various therapeutic applications, including as analgesic and anti-inflammatory agents.[1][2][3] The core principle of a bioequivalence study is to demonstrate that a new formulation or a generic version of a drug is absorbed and becomes available at the site of action to the same rate and extent as a reference product.[4] For phenoxy nicotinic acid derivatives, this is paramount to ensure that any new product is as safe and effective as the originator compound without the need for extensive new clinical trials.

The successful demonstration of bioequivalence allows for the bridging of preclinical and clinical data from the reference product to the generic product, streamlining the drug development process.[5] This guide will walk you through the essential components of designing and executing a robust bioequivalence study for this specific class of compounds.

Core Principles of Bioequivalence Study Design

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for conducting bioequivalence studies.[4] These studies are typically conducted in healthy volunteers under standardized conditions to minimize variability.[6]

A key decision in study design is whether to conduct a single-dose or multiple-dose study. For most immediate- and modified-release drug products, a single-dose study is preferred as it is generally more sensitive in detecting differences in the release of the active pharmaceutical ingredient (API) into the systemic circulation.[6]

The prandial state of the subjects is another critical factor. Studies are often conducted under both fasting and fed conditions to assess the effect of food on drug absorption.[6]

Experimental Workflow for a Bioequivalence Study

The following diagram illustrates a typical workflow for a bioequivalence study of a phenoxy nicotinic acid derivative, from subject screening to data analysis.

Bioequivalence_Workflow cluster_0 Pre-Study Phase cluster_1 Clinical Phase cluster_2 Analytical Phase cluster_3 Data Analysis Phase Protocol Protocol Design & IRB Approval Screening Subject Screening & Enrollment Protocol->Screening Randomization Randomization to Treatment Arms Screening->Randomization Dosing Drug Administration (Test vs. Reference) Randomization->Dosing Sampling Timed Blood Sampling Dosing->Sampling Washout Washout Period Sampling->Washout Crossover Crossover Dosing Washout->Crossover Sampling2 Timed Blood Sampling Crossover->Sampling2 Preparation Plasma Sample Preparation Sampling2->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Quantification of Parent Drug & Metabolites Analysis->Quantification PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Quantification->PK_Analysis Stat_Analysis Statistical Analysis (90% Confidence Intervals) PK_Analysis->Stat_Analysis BE_Conclusion Bioequivalence Conclusion Stat_Analysis->BE_Conclusion

Caption: A generalized workflow for a two-period crossover bioequivalence study.

Detailed Experimental Protocols

A cornerstone of any bioequivalence study is the validated bioanalytical method used to quantify the drug and its metabolites in a biological matrix, typically plasma. For phenoxy nicotinic acid derivatives, High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity.[7][8]

Step-by-Step Bioanalytical Method Protocol (LC-MS/MS)

This protocol provides a general framework. Specific parameters must be optimized and validated for the particular phenoxy nicotinic acid derivative being studied.

  • Sample Preparation (Protein Precipitation):

    • Thaw frozen human plasma samples at room temperature.

    • Vortex mix the plasma samples to ensure homogeneity.

    • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: An ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific analyte.

    • MRM Transitions: Determine the optimal precursor-to-product ion transitions for the analyte and internal standard.

  • Method Validation:

    • The method must be validated according to regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[9]

Comparative Data Analysis

The primary pharmacokinetic parameters used to assess bioequivalence are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).[10] The 90% confidence intervals for the geometric mean ratio of the test product to the reference product for these parameters must fall within the acceptance range of 80-125%.[10]

The following table provides a hypothetical comparison of pharmacokinetic parameters for two different formulations of a phenoxy nicotinic acid derivative.

ParameterFormulation A (Test)Formulation B (Reference)Geometric Mean Ratio (A/B)90% Confidence Interval
AUC (0-t) (ngh/mL) 158016200.97591.2% - 104.3%
AUC (0-inf) (ngh/mL) 165017000.97190.5% - 103.8%
Cmax (ng/mL) 3503650.95988.7% - 103.6%
Tmax (h) 2.52.7--

In this example, since the 90% confidence intervals for both AUC and Cmax fall within the 80-125% range, Formulation A would be considered bioequivalent to Formulation B.

Mechanism of Action: The GPR109A Signaling Pathway

Understanding the mechanism of action of nicotinic acid and its derivatives is crucial for interpreting pharmacokinetic and pharmacodynamic data. These compounds primarily exert their effects through the activation of the G-protein coupled receptor GPR109A (also known as HCA2).[11]

The diagram below illustrates the canonical GPR109A signaling pathway.

GPR109A_Pathway cluster_cell Adipocyte NA Phenoxy Nicotinic Acid Derivative GPR109A GPR109A Receptor NA->GPR109A Binds and Activates Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (active) PKA->HSL Phosphorylates & Activates HSL_inactive Hormone-Sensitive Lipase (inactive) Lipolysis Lipolysis (Triglyceride Breakdown) HSL->Lipolysis FFA Free Fatty Acids (Released into circulation) Lipolysis->FFA Explanation Inhibition of Adenylyl Cyclase leads to decreased cAMP levels, which in turn reduces the activation of Protein Kinase A. This results in decreased phosphorylation and activation of Hormone-Sensitive Lipase, ultimately reducing lipolysis and the release of free fatty acids.

Caption: The GPR109A signaling pathway initiated by a phenoxy nicotinic acid derivative.

Alternative Phenoxy Nicotinic Acid Derivatives

Research into nicotinic acid derivatives has led to the synthesis of various analogues with different pharmacological profiles. For instance, certain 2-substituted phenyl derivatives of nicotinic acid have demonstrated promising analgesic and anti-inflammatory activities, potentially with a reduced ulcerogenic potential compared to standard non-steroidal anti-inflammatory drugs.[1] When considering these alternatives, it is essential to perform comprehensive pharmacokinetic studies to understand their absorption, distribution, metabolism, and excretion (ADME) properties, as these will directly impact their bioavailability and potential for bioequivalence with other formulations.[12]

Conclusion

This guide has provided a comprehensive overview of the critical aspects of designing and conducting bioequivalence studies for phenoxy nicotinic acid derivatives. By adhering to regulatory guidelines, employing robust and validated bioanalytical methods, and having a thorough understanding of the underlying pharmacology, researchers and drug developers can confidently navigate the path to demonstrating bioequivalence. The principles and protocols outlined herein serve as a foundation for generating the high-quality, reproducible data necessary for successful regulatory submissions and the advancement of new therapeutic options.

References

  • Neuvonen, P. J., Roivas, L., Laine, K., & Sundholm, O. (n.d.). The bioavailability of sustained release nicotinic acid formulations. PMC. [Link]

  • Neuvonen, P. J., Roivas, L., Laine, K., & Sundholm, O. (1991). The bioavailability of sustained release nicotinic acid formulations. British journal of clinical pharmacology, 32(4), 473–476. [Link]

  • Zellner, C., Sater, M., & Offermanns, S. (n.d.). Secondary structure of the human nicotinic acid receptor GPR109A. White... ResearchGate. [Link]

  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Journal of Chromatography B, 878(3-4), 895-902. [Link]

  • Digby, J. E., et al. (2012). GPR109A and Vascular Inflammation. Current atherosclerosis reports, 14(1), 79-85. [Link]

  • Novak, O., et al. (2015). Analysis of nicotinic acid and its metabolites by HPLC-MS/MS. ResearchGate. [Link]

  • Pasha, M. A., & Garlapati, C. (2015). Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1333-1342. [Link]

  • Phenomenex. (2020, December 11). Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS (TN-1151). [Link]

  • Richman, J. G., et al. (2007). Nicotinic Acid Receptor Agonists Differentially Activate Downstream Effectors. Journal of Biological Chemistry, 282(25), 18028-18036. [Link]

  • Li, X., et al. (2015). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS. Semantic Scholar. [Link]

  • GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. (2021). MDPI. [Link]

  • Li, Y., et al. (2018). Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv. [Link]

  • Lee, H. S., et al. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics, 12(3), 221. [Link]

  • The comparative bioavailability of an extended-release niacin and lovastatin fixed dose combination tablet versus extended-release niacin tablet, lovastatin tablet and a combination of extended-release niacin tablet and lovastatin tablet. (2007). PubMed. [Link]

  • Nicotinic acid and its derivatives: a short survey. (1981). PubMed. [Link]

  • Guyton, J. R. (2007). Overview of niacin formulations: Differences in pharmacokinetics, efficacy, and safety. ResearchGate. [Link]

  • [Determination of nicacid and its metabolites in human plasma by HPLC-MS/MS]. (2010). PubMed. [Link]

  • Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. (2004). bevital. [Link]

  • in vivo Pharmacokinetic & Pharmacodynamic Studies. (n.d.). Sygnature Discovery. [Link]

  • Khalil, N. A., et al. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Chemical & Pharmaceutical Bulletin, 61(9), 933-940. [Link]

  • BLOOD LEVEL BIOEQUIVALENCE STUDY. (n.d.). vichsec.org. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). [Link]

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (n.d.). [Link]

  • Weiner, M. (1979). Clinical pharmacology and pharmacokinetics of nicotinic acid. Drug metabolism reviews, 9(1), 99-106. [Link]

  • Al-dujaili, A. H. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • Bioanalytical method development and validation of niacin and nicotinuric acid in human plasma by LC-MS/MS. (2018). ResearchGate. [Link]

  • Bioequivalence studies on bisphosphonates: the example of alendronate. (2004). PubMed. [Link]

  • Usmani, O. S., et al. (2017). Scientific Rationale for Determining the Bioequivalence of Inhaled Drugs. Clinical pharmacokinetics, 56(10), 1137-1147. [Link]

  • Effect of the Similarity of Formulations and Excipients of Approved Generic Drug Products on In Vivo Bioequivalence for Putative Biopharmaceutics Classification System Class III Drugs. (2023). MDPI. [Link]

  • Pharmacokinetic studies for proving bioequivalence of orally inhaled drug products—critical issues and concepts. (2015). PMC. [Link]

  • Nicotinic acid derivatives and process for the preparation thereof. (n.d.).
  • Bioequivalence Studies for Generic Drug Development. (2022, August 18). FDA. [Link]

  • Metabolite Parameters as an Appropriate Alternative Approach for Assessment of Bioequivalence of Two Verapamil Formulations. (2011). PMC. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Tert-butyl)phenoxy]nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-[4-(Tert-butyl)phenoxy]nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.